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  • Product: Dimethyl 2,4-quinolinedicarboxylate
  • CAS: 7170-24-3

Core Science & Biosynthesis

Foundational

Dimethyl 2,4-Quinolinedicarboxylate: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern medicinal chemistry and advanced organic synthesis, heterocyclic scaffolds serve as the foundational architecture for novel therapeutics. Dimethyl 2,4-quinolinedicarboxylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, heterocyclic scaffolds serve as the foundational architecture for novel therapeutics. Dimethyl 2,4-quinolinedicarboxylate (CAS: 7170-24-3) is a highly versatile, bifunctional building block characterized by its quinoline core and dual methoxycarbonyl groups[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and practical applications in drug discovery, specifically tailored for research scientists and drug development professionals.

Physicochemical Profiling and Structural Dynamics

Understanding the physical parameters of Dimethyl 2,4-quinolinedicarboxylate is critical for optimizing reaction conditions, purification strategies, and formulation in biological assays. The molecule features a rigid, planar aromatic system that engages in strong π−π stacking, while the two ester groups provide multiple hydrogen-bond acceptor sites[1].

Quantitative Data Summary

The following table synthesizes the core chemical and physical properties of the compound, which dictate its handling and stability in laboratory environments[1],[2].

PropertyValueScientific Implication
CAS Number 7170-24-3Primary identifier for sourcing and regulatory tracking.
Molecular Formula C₁₃H₁₁NO₄Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 9).
Molecular Weight 245.23 g/mol Ideal low-molecular-weight precursor for fragment-based drug design.
Melting Point 130 – 131 °CHigh crystallinity; allows for purification via recrystallization.
Boiling Point 379.2 ± 22.0 °C (Predicted)Low volatility; requires high-vacuum conditions for distillation.
Density 1.3 ± 0.1 g/cm³ (Predicted)Standard density for nitrogenous heterocyclic esters.
Flash Point 183.1 ± 22.3 °C (Predicted)Non-flammable under standard ambient conditions; safe for bulk scale-up.

Data sourced from Chemsrc and GuideChem chemical databases.

Chemical Reactivity and Regioselective Derivatization

The true value of Dimethyl 2,4-quinolinedicarboxylate lies in its orthogonal reactivity. The two ester groups at the C2 and C4 positions are not chemically equivalent.

The Causality of Regioselectivity: The quinoline nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) that is most pronounced at the adjacent C2 position. Consequently, the carbonyl carbon of the C2 ester is significantly more electrophilic than the C4 ester. When subjected to nucleophilic acyl substitution (e.g., amidation or hydrolysis), the C2 position reacts preferentially. This intrinsic causality allows chemists to perform selective mono-functionalization without the need for complex protecting group strategies, streamlining the synthesis of asymmetric quinoline derivatives like Methyl 2-carbamoylquinoline-4-carboxylate[3].

Synthesis A 2,4-Quinolinedicarboxylic Acid B Dimethyl 2,4-quinolinedicarboxylate (Target Core) A->B Esterification (MeOH, H2SO4) C Methyl 2-carbamoylquinoline- 4-carboxylate B->C Regioselective Amidation (NH3/MeOH)

Caption: Synthetic pathway demonstrating regioselective functionalization of the quinoline core.

Applications in Medicinal Chemistry and High-Throughput Screening

In drug development, the quinoline scaffold is a privileged structure known for its diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. Dimethyl 2,4-quinolinedicarboxylate is frequently utilized as a starting material to generate vast libraries of quinoline derivatives for High-Throughput Screening (HTS)[4].

Recent bioassay data indicates that derivatives synthesized from this core are actively screened for their ability to inhibit critical protein-protein interactions (such as the GIV GBA-motif interaction with G α -i) and for inhibiting viral RNA polymerase binding and polymerization[1]. The dual substitution points allow for the rapid generation of Structure-Activity Relationship (SAR) data by varying the functional groups at C2 and C4 independently.

Screening Lib Quinoline Library Synthesis HTS High-Throughput Screening (e.g., Viral RNA Polymerase) Lib->HTS Assay Input Hit Hit Identification HTS->Hit Activity > Threshold Opt Lead Optimization Hit->Opt SAR Refinement

Caption: High-throughput screening workflow utilizing quinoline-based libraries for drug discovery.

Self-Validating Experimental Protocol: Regioselective Amidation

To ensure scientific integrity and reproducibility, the following protocol details the regioselective conversion of Dimethyl 2,4-quinolinedicarboxylate to Methyl 2-carbamoylquinoline-4-carboxylate. This procedure is designed as a self-validating system, incorporating In-Process Controls (IPCs) to confirm causality and reaction progress[3].

Objective:

Synthesize Methyl 2-carbamoylquinoline-4-carboxylate via selective amidation of the C2 ester.

Materials Required:
  • Dimethyl 2,4-quinolinedicarboxylate (CAS: 7170-24-3) - 10.0 g (40.8 mmol)

  • Ammonia solution in Methanol (7N)

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

  • Silica gel (60 Å, 230-400 mesh)

Step-by-Step Methodology:
  • Preparation & Initiation:

    • Suspend 10.0 g (40.8 mmol) of Dimethyl 2,4-quinolinedicarboxylate in 50 mL of anhydrous methanol in a 250 mL round-bottom flask under an inert nitrogen atmosphere.

    • Causality Note: Anhydrous conditions prevent premature hydrolysis of the ester groups to carboxylic acids.

  • Reagent Addition:

    • Cool the suspension to 0 °C using an ice bath. Slowly add 30 mL of 7N ammonia in methanol dropwise over 15 minutes.

    • Causality Note: The low temperature kinetically favors the attack at the more electrophilic C2 position, suppressing the formation of the diamide byproduct.

  • Reaction Propagation:

    • Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 18 hours.

  • In-Process Control (IPC) - Self-Validation:

    • Take a 50 μ L aliquot, dilute in DCM, and perform Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc solvent system.

    • Validation: The disappearance of the high-Rf starting material and the appearance of a single, lower-Rf spot confirms the completion of the mono-amidation. Liquid Chromatography-Mass Spectrometry (LC-MS) should confirm the target mass ( [M+H]+≈231.08 ).

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

    • Dilute the crude residue with 100 mL of Ethyl Acetate and wash sequentially with water (2 x 50 mL) and half-concentrated brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent.

  • Purification:

    • Purify the crude product via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield Methyl 2-carbamoylquinoline-4-carboxylate.

    • Expected Yield: ~8.21 g (87%). Structural confirmation via 1 H NMR (300 MHz,[D6]DMSO) will show the retention of the C4 methoxy singlet at δ=4.01 ppm[3].

References

  • dimethyl quinoline-2,4-dicarboxylate | CAS#:7170-24-3 | Chemsrc Source: chemsrc.com URL: [Link]

  • Supporting Information - ResearchGate Source: researchgate.net URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of Dimethyl 2,4-Quinolinedicarboxylate in Biological Assays

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] From the an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] From the anti-malarial effects of quinine to the antibacterial action of fluoroquinolones, the versatility of the quinoline ring system is well-established. The 2,4-disubstituted quinoline motif, in particular, has been a fertile ground for the discovery of novel therapeutic agents, with derivatives showing promise as anticancer, antimicrobial, and enzyme-inhibiting molecules.[1][2]

This guide focuses on a specific, yet underexplored, member of this family: Dimethyl 2,4-quinolinedicarboxylate . While extensive research exists for the broader class of quinoline derivatives, this particular diester remains a frontier for mechanistic investigation. Its structure, featuring two methyl ester groups at key positions, presents a unique electronic and steric profile that suggests a range of potential biological interactions.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a strategic, field-proven guide to systematically unravel the mechanism of action of Dimethyl 2,4-quinolinedicarboxylate. We will proceed from foundational physicochemical considerations to a multi-tiered biological assay cascade, providing not just protocols, but the causal logic behind each experimental choice. Our objective is to empower researchers to build a comprehensive, data-driven narrative of this compound's biological function.

Physicochemical Properties and Synthetic Accessibility

The subject of our investigation, Dimethyl 2,4-quinolinedicarboxylate, is the dimethyl ester of quinoline-2,4-dicarboxylic acid. The parent dicarboxylic acid is commercially available, providing a straightforward route to the dimethyl ester through standard esterification procedures. More sophisticated, one-pot synthetic protocols have also been developed, allowing for the efficient synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates, which can be advantageous for generating a library of analogues for structure-activity relationship (SAR) studies.[3]

The presence of the two methyl ester groups significantly influences the molecule's physicochemical properties compared to its parent dicarboxylic acid. These esters increase the lipophilicity of the compound, which may enhance its ability to cross cellular membranes. However, within the cell, these ester groups are susceptible to hydrolysis by intracellular esterases, potentially converting the compound into its mono- or di-acid form. This metabolic conversion is a critical consideration, as the different forms may have distinct biological targets and activities. For instance, the parent di-acid has been shown to inhibit the glutamate vesicular transport system, a target that may or may not be engaged by the esterified form.[4]

Hypothesized Mechanisms of Action and Target Classes

Based on the extensive literature on quinoline derivatives, we can formulate several primary hypotheses for the mechanism of action of Dimethyl 2,4-quinolinedicarboxylate. These hypotheses will form the basis of our proposed experimental workflow.

  • Enzyme Inhibition : The quinoline scaffold is a known "privileged structure" for interacting with a variety of enzymes.

    • DNA-modifying enzymes : Many quinoline-based compounds are known to inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs), polymerases, and topoisomerases.[5] The planar nature of the quinoline ring system is conducive to such interactions.

    • Kinases : The PI3K/Akt/mTOR pathway is a frequent target of quinoline derivatives in cancer research, with compounds inducing apoptosis and cell cycle arrest.[6][7]

    • Metabolic Enzymes : Quinolines have been shown to inhibit enzymes crucial for cell survival and proliferation, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8] Other metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrases have also been identified as targets.[9][10]

  • DNA Intercalation : The planar aromatic structure of the quinoline ring is a classic feature of DNA intercalating agents.[6] By inserting itself between the base pairs of DNA, the compound can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in the context of anticancer activity.

  • Modulation of Cellular Signaling Pathways : Beyond direct enzyme inhibition, Dimethyl 2,4-quinolinedicarboxylate may modulate key signaling pathways that regulate cell fate. This could be a downstream consequence of enzyme inhibition or a result of interactions with other cellular components.

A Step-by-Step Guide to Elucidating the Mechanism of Action

The following experimental workflow is designed as a hierarchical funnel, starting with broad, cell-based assays to identify a biological effect, followed by more specific, target-oriented assays to deconstruct the mechanism.

Phase 1: Initial Broad-Spectrum Screening

The first step is to determine if Dimethyl 2,4-quinolinedicarboxylate elicits a biological response in a cellular context.

Experimental Protocol: Cell Viability and Cytotoxicity Assays
  • Cell Line Selection : Choose a panel of cell lines representing different tissue types and disease states (e.g., a panel of cancer cell lines such as HCT-116 (colon), MIA PaCa-2 (pancreatic), and a non-cancerous cell line like HEK293 for comparison).[8]

  • Compound Preparation : Prepare a stock solution of Dimethyl 2,4-quinolinedicarboxylate in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding : Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with the serial dilutions of the compound for 24, 48, and 72 hours. Include a vehicle control (DMSO alone).

  • Viability Assessment (MTT Assay) :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6]

    • Solubilize the resulting formazan crystals with a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[6]

Causality Behind Experimental Choices : The MTT assay is a colorimetric method that measures metabolic activity, serving as an indicator of cell viability.[6] Using a panel of cell lines helps to identify if the compound has broad cytotoxic effects or is selective for certain cell types. The time-course experiment helps to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

Phase 2: Target Class Identification

Once a cellular phenotype (e.g., reduced cell viability) is confirmed, the next phase is to narrow down the potential target class.

Experimental Workflow: Target Class Identification

G cluster_0 Phase 1: Cellular Phenotype Confirmed (e.g., IC50 Determined) cluster_1 Phase 2: Parallel Assays for Target Class Identification cluster_2 Phase 3: Specific Target Validation A Dimethyl 2,4-quinolinedicarboxylate B DNA Intercalation Assay (e.g., Ethidium Bromide Displacement) A->B Investigate Potential MOAs C Broad-Spectrum Kinase Panel (e.g., KinomeScan®) A->C Investigate Potential MOAs D Cell Cycle Analysis (Flow Cytometry) A->D Investigate Potential MOAs E Apoptosis Assay (e.g., Annexin V/PI Staining) A->E Investigate Potential MOAs F DNA Topoisomerase Assay B->F If positive for DNA interaction G Western Blot for Pathway Analysis (e.g., p-Akt, p-ERK) C->G If specific kinase hits identified D->G If cell cycle arrest observed E->G If apoptosis is induced H Cellular Thermal Shift Assay (CETSA) F->H Validate direct target engagement G->H Validate direct target engagement

Caption: A logical workflow for elucidating the mechanism of action.

Protocol 1: DNA Intercalation Assay (Ethidium Bromide Displacement)
  • Principle : Ethidium bromide (EtBr) fluoresces brightly when intercalated into DNA. A compound that also intercalates will displace the EtBr, leading to a decrease in fluorescence.

  • Reagents : Calf thymus DNA (ctDNA), ethidium bromide, and Dimethyl 2,4-quinolinedicarboxylate.

  • Procedure :

    • Prepare a solution of ctDNA and EtBr in a suitable buffer.

    • Measure the baseline fluorescence.

    • Titrate the Dimethyl 2,4-quinolinedicarboxylate into the ctDNA-EtBr solution.

    • Measure the fluorescence after each addition.

  • Analysis : A significant decrease in fluorescence intensity upon addition of the compound suggests DNA intercalation.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Principle : This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

  • Procedure :

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest and fix the cells in cold ethanol.

    • Stain the cells with a fluorescent DNA-binding dye (e.g., propidium iodide, PI) in the presence of RNase.

    • Analyze the DNA content of individual cells using a flow cytometer.

  • Analysis : An accumulation of cells in a specific phase (e.g., G2/M) indicates that the compound is inducing cell cycle arrest at that checkpoint.[2]

Phase 3: Specific Target Validation and Pathway Analysis

The results from Phase 2 will guide the experiments in this phase. For example, if cell cycle arrest at G2/M is observed, it might point towards inhibition of topoisomerases or disruption of microtubule dynamics.[6]

Protocol 3: In Vitro Topoisomerase Inhibition Assay
  • Principle : This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or II.

  • Procedure :

    • Incubate supercoiled plasmid DNA with human topoisomerase I or II in the presence of varying concentrations of Dimethyl 2,4-quinolinedicarboxylate.

    • Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with a DNA dye.

  • Analysis : Inhibition of the enzyme will result in a higher proportion of supercoiled DNA compared to the control.

Protocol 4: Western Blot for Signaling Pathway Analysis
  • Principle : This technique allows for the detection and quantification of specific proteins in a cell lysate, including their phosphorylation state, which is indicative of pathway activation.

  • Procedure :

    • Treat cells with the compound at its IC50 concentration for various time points.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, PARP, Caspase-3) and a loading control (e.g., β-actin).[7]

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis : A decrease in the phosphorylation of key proteins (e.g., p-Akt) would suggest inhibition of that pathway. Cleavage of PARP or Caspase-3 would confirm the induction of apoptosis.

Signaling Pathway Diagram: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Dimethyl 2,4-quinolinedicarboxylate (Hypothesized Target) Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->mTORC1 Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Data Interpretation and Next Steps

The culmination of these assays will provide a multi-faceted view of the compound's mechanism of action.

AssayPossible Positive ResultInterpretationNext Steps
Cell Viability (MTT) Low IC50 in cancer cellsCompound has cytotoxic or cytostatic effects.Proceed to Phase 2.
DNA Intercalation Quenching of EtBr fluorescenceCompound likely binds to DNA.Confirm with topoisomerase assays.
Cell Cycle Analysis Accumulation in G2/M phaseCompound disrupts cell cycle progression.Investigate targets like topoisomerases or tubulin.
Western Blot Decreased p-Akt, cleaved PARPCompound inhibits PI3K/Akt pathway and induces apoptosis.Cellular Thermal Shift Assay (CETSA) to confirm direct target binding.

If a specific enzyme is identified as a primary target, the next logical steps would involve detailed enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and in vivo studies in animal models to assess efficacy and safety.

Conclusion

Dimethyl 2,4-quinolinedicarboxylate stands as a promising yet enigmatic molecule within the pharmacologically rich family of quinolines. This guide has outlined a systematic, hypothesis-driven approach to dissecting its biological mechanism of action. By progressing from broad cellular screening to specific target validation, researchers can build a robust, evidence-based understanding of how this compound functions. The true value of this process lies not just in identifying a single target, but in understanding the cascade of molecular events that link the compound to its ultimate cellular phenotype. This comprehensive approach is essential for translating a promising chemical scaffold into a potential therapeutic agent.

References

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA . bioRxiv. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment . PubMed. [Link]

  • Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors . ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents . ScienceDirect. [Link]

  • Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system . PubMed. [Link]

  • Synthesis of dimethyl quinoline‐2,4‐dicarboxylate (180) using iodine... . ResearchGate. [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags . ACS Publications. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines . Austin Publishing Group. [Link]

  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights . MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . ACS Publications. [Link]

  • Synthesis of Dimethyl and Diethyl 4-(Phenylethynyl)-2,6-pyridinedicarboxylate . ResearchGate. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling . MDPI. [Link]

Sources

Foundational

structural analysis and characterization of Dimethyl 2,4-quinolinedicarboxylate

An In-Depth Technical Guide to the Structural Analysis and Characterization of Dimethyl 2,4-quinolinedicarboxylate Foreword: The Architectural Elegance of the Quinoline Scaffold The quinoline ring system, a fusion of a b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analysis and Characterization of Dimethyl 2,4-quinolinedicarboxylate

Foreword: The Architectural Elegance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are foundational to a spectrum of applications, from antimalarial drugs to organic light-emitting diodes (OLEDs).[1] Dimethyl 2,4-quinolinedicarboxylate represents a key member of this family, offering multiple points for synthetic modification and exhibiting potential as a precursor for more complex, biologically active molecules.[2][3] This guide provides a comprehensive, methodology-focused exploration of the essential analytical techniques required to unequivocally determine its structure and purity. We move beyond mere data reporting to explain the scientific rationale behind each experimental choice, ensuring a robust and verifiable characterization workflow.

Strategic Synthesis: A Metal-Free Approach

The integrity of any structural analysis begins with a high-purity starting material. Modern synthetic chemistry prioritizes methods that are not only efficient but also environmentally benign. A notable approach for synthesizing quinoline-2,4-dicarboxylate scaffolds involves a one-pot, metal-free protocol using aryl amines and dimethyl acetylenedicarboxylate, catalyzed by molecular iodine.[4]

Causality of Method Selection: The choice of a metal-free catalyst like iodine is deliberate. It circumvents the risk of metal contamination in the final product, which is a critical consideration for downstream applications, particularly in drug development. This method is lauded for its cost-effectiveness, ease of handling, and high regioselectivity, yielding the desired product with minimal waste.[4]

Illustrative Synthetic Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Amine E One-Pot Reaction A->E B Dimethyl Acetylenedicarboxylate B->E C Iodine (I2) Catalyst C->E D Acetonitrile (Solvent) 80 °C D->E F Purification (Column Chromatography) E->F G Dimethyl 2,4-quinolinedicarboxylate F->G

Caption: General workflow for the iodine-catalyzed synthesis of the target compound.

Definitive Structural Elucidation: A Multi-Technique Approach

No single technique can provide a complete structural picture. A synergistic application of spectroscopic and crystallographic methods is essential for unambiguous characterization. The following sections detail the core analytical pillars for Dimethyl 2,4-quinolinedicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework of a molecule.

Expert Insight: The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment. In Dimethyl 2,4-quinolinedicarboxylate, the electron-withdrawing nature of the nitrogen atom and the two ester groups significantly deshields adjacent protons and carbons, causing them to resonate at higher frequencies (downfield). This predictable pattern is key to assigning the signals correctly.

A. ¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

  • Aromatic Protons (δ 7.5-9.0 ppm): The protons on the quinoline ring will appear in this region as multiplets or doublets, with their exact shifts dictated by their position relative to the nitrogen and ester substituents.

  • Methoxy Protons (-OCH₃) (δ 3.9-4.1 ppm): Two distinct singlets are expected, one for each of the methyl ester groups. Their slight difference in chemical shift arises from the different electronic environments at the C2 and C4 positions.

B. ¹³C NMR Spectroscopy

The carbon NMR spectrum identifies all unique carbon atoms in the molecule.

  • Carbonyl Carbons (C=O) (δ 165-175 ppm): The two ester carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the attached oxygens.

  • Aromatic & Heterocyclic Carbons (δ 120-150 ppm): The carbons of the quinoline ring system will resonate in this range.

  • Methoxy Carbons (-OCH₃) (δ 50-55 ppm): The two methyl carbons of the ester groups will appear in this upfield region.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[5] The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the spectral regions of interest.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5] Standard acquisition parameters for both ¹H and ¹³C are typically used. For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are highly recommended.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Quinoline Aromatic H7.5 - 9.0 (m)120 - 150Deshielded by aromatic ring currents and heteroatom.
Ester Carbonyl C=O-165 - 175Highly deshielded by electronegative oxygen atoms.
Methoxy -OCH₃3.9 - 4.1 (2x s)50 - 55Shielded relative to aromatic protons, typical for methyl esters.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Expert Insight: The most prominent features in the IR spectrum of Dimethyl 2,4-quinolinedicarboxylate will be the strong carbonyl (C=O) stretching bands from the two ester groups. The presence of two distinct ester environments may lead to a broadened or split carbonyl peak.

  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

  • Pressing: Transfer the fine powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet. KBr is used as it is transparent to IR radiation in the typical analysis range.[6]

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[6]

Frequency (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic
2990 - 2950C-H StretchMethyl (-OCH₃)
~1730C=O StretchEster Carbonyl
1620 - 1580C=N & C=C StretchQuinoline Ring
1300 - 1100C-O StretchEster
Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expert Insight: The molecular ion peak ([M]⁺ or [M+H]⁺) is the most critical piece of data. For Dimethyl 2,4-quinolinedicarboxylate (C₁₃H₁₁NO₄), the expected monoisotopic mass is approximately 245.0688 g/mol . The fragmentation pattern will likely involve the sequential loss of methoxy (·OCH₃) or carbomethoxy (·COOCH₃) radicals, which is a self-validating feature for the presence of two methyl ester groups.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: The sample is nebulized and ionized at the ESI probe tip, typically forming protonated molecules [M+H]⁺ in positive ion mode.

  • Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).[7]

m/z Value (Predicted) Fragment Identity Proposed Loss
246.0761[M+H]⁺N/A (Protonated Molecule)
214.0504[M - OCH₃]⁺Loss of a methoxy radical
186.0555[M - COOCH₃]⁺Loss of a carbomethoxy radical
X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the solid-state molecular structure, including precise bond lengths, bond angles, and intermolecular packing interactions.

A Synthesize & Purify Target Compound B Grow Single Crystal (e.g., Slow Evaporation) A->B C Mount Crystal on Diffractometer B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Final 3D Structure (Bond Lengths, Angles, Packing) E->F

Caption: High-level workflow for single-crystal X-ray crystallography analysis.

Conclusion: A Unified Analytical Narrative

The structural characterization of Dimethyl 2,4-quinolinedicarboxylate is a process of building a coherent scientific argument. It begins with a clean synthesis and proceeds through a series of orthogonal analytical techniques. NMR defines the carbon-hydrogen backbone, FT-IR confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental formula. Finally, X-ray crystallography, when possible, provides the ultimate proof of the three-dimensional architecture. Each technique provides a piece of the puzzle, and together they create a self-validating system that ensures the identity, purity, and structure of this important chemical scaffold.

References

  • H. T. T. Nguyen, M. H. V. Huynh, B. T. K. Le, B. W. Skelton & P. C. Junk. (2011). Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o672–o673. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of dimethyl quinoline-2,4-dicarboxylate (180) using iodine (I2) as a catalyst. Available at: [Link]

  • Nguyen, H. T. T., Huynh, M. H. V., Le, B. T. K., Skelton, B. W., & Junk, P. C. (2011). Dimethyl 2-methyl-1,2-dihydro-quinoline-2,4-dicarboxyl-ate. PubMed. Available at: [Link]

  • Kumar, A., Gupta, G., & Kumar, V. (2015). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 13(39), 9996-10005. Available at: [Link]

  • Barakat, A., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 26(24), 7687. Available at: [Link]

  • Hassan, A. H. E., et al. (2018). ¹H-NMR and ¹³C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 1530-1541. Available at: [Link]

  • The Royal Society of Chemistry. (2023). FT-IR spectral studies. Available at: [Link]

  • University of Puget Sound. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

  • CORE. (n.d.). Supporting Information. Available at: [Link]

  • Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o864–o865. Available at: [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Available at: [Link]

  • TSI Journals. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available at: [Link]

  • Asian Research Publishing Network. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. ARPN Journal of Engineering and Applied Sciences. Available at: [Link]

  • Iowa State University Digital Repository. (2013). Use of mass spectrometry for imaging metabolites in plants. Available at: [Link]

  • MDPI. (2024). Identification of Plant Compounds with Mass Spectrometry Imaging (MSI). Available at: [Link]

  • Request PDF. (n.d.). 2,4-Quinolinedione alkaloids: occurrence and biological activities. Available at: [Link]

  • PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Available at: [Link]

Sources

Exploratory

Dimethyl 2,4-quinolinedicarboxylate: Molecular Weight, Solubility Profiling, and Application Workflows

Executive Summary Dimethyl 2,4-quinolinedicarboxylate is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring a rigid quinoline core functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 2,4-quinolinedicarboxylate is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring a rigid quinoline core functionalized with two methyl ester groups, this compound serves as a critical intermediate for synthesizing complex pharmacological agents and specialized materials. This technical guide provides an in-depth analysis of its physicochemical properties, thermodynamic solubility profile, and downstream synthetic utility, grounded in field-proven methodologies.

Physicochemical Properties & Molecular Weight Analysis

Understanding the baseline physicochemical properties of Dimethyl 2,4-quinolinedicarboxylate is essential for predicting its behavior in various solvent systems and biological assays. The compound possesses a molecular weight of 245.23 g/mol and a predicted density of approximately 1.3 g/cm³[2][3].

Table 1: Core Physicochemical Properties

ParameterValueReference
IUPAC Name Dimethyl quinoline-2,4-dicarboxylate[4]
CAS Registry Number 7170-24-3
Molecular Formula C13H11NO4[2]
Molecular Weight 245.23 g/mol [2][3]
Density ~1.3 ± 0.1 g/cm³ (Predicted)[2]
Structural Class Quinoline diester[1]

Thermodynamic Solubility Profile

The solubility of Dimethyl 2,4-quinolinedicarboxylate is dictated by its planar, aromatic quinoline ring and the polar ester moieties. The rigid structure promotes strong intermolecular π−π stacking in the crystalline solid state, resulting in a high lattice energy that resists dissolution in aqueous media.

Table 2: Solvent Compatibility and Mechanistic Rationale

Solvent SystemSolubility LevelMechanistic Rationale
DMSO High (>30 mg/mL)Strong dipole-dipole interactions; high dielectric constant efficiently disrupts π−π stacking[5].
DMF High (>30 mg/mL)Excellent solvation of polar aprotic diesters due to favorable solvent-solute interactions.
Methanol ModerateHydrogen bond donation from the solvent to the ester carbonyls and the quinoline nitrogen.
Aqueous Buffer (pH 7.4) Poor (<0.1 mg/mL)High crystal lattice energy combined with a lack of strong H-bond donors in the molecule.

Experimental Workflow: High-Throughput Solubility Profiling

To accurately determine the thermodynamic solubility of Dimethyl 2,4-quinolinedicarboxylate, researchers must employ a rigorous, self-validating protocol. The following methodology ensures that apparent solubility is not artificially inflated by co-solvents or compromised by non-specific binding.

SolubilityProtocol A 1. Compound Dispensing Dimethyl 2,4-quinolinedicarboxylate B 2. Stock Preparation 10 mM in 100% DMSO A->B C 3. Aqueous Spiking Dilute in pH 7.4 Buffer (1% DMSO) B->C D 4. Equilibration 24h, 25°C, 800 rpm shaking C->D E 5. Phase Separation Centrifugation at 4000 x g D->E F 6. Quantification HPLC-UV with Internal Standard E->F

Workflow for thermodynamic solubility profiling of Dimethyl 2,4-quinolinedicarboxylate.

Step-by-Step Methodology & Causality

Step 1: Stock Solution Preparation

  • Action: Accurately weigh the compound and dissolve in 100% anhydrous DMSO to yield a 10 mM stock.

  • Causality: DMSO is thermodynamically required to disrupt the strong π−π stacking of the quinoline core[5]. Attempting direct dissolution in aqueous media will result in incomplete wetting and erratic concentration gradients.

Step 2: Aqueous Spiking and Equilibration

  • Action: Spike the 10 mM stock into a pH 7.4 phosphate-buffered saline (PBS) solution to achieve a final concentration of 100 µM (ensuring a maximum of 1% DMSO v/v). Incubate in low-binding glass vials at 25°C for 24 hours with orbital shaking at 800 rpm.

  • Causality: Restricting DMSO to 1% prevents co-solvent effects from artificially inflating aqueous solubility. Glass vials are strictly utilized to mitigate the non-specific hydrophobic adsorption of the quinoline ester to standard polypropylene surfaces. Shaking at 800 rpm maximizes the solute-solvent interfacial area without inducing emulsions.

Step 3: Phase Separation

  • Action: Centrifuge the equilibrated samples at 4,000 x g for 20 minutes.

  • Causality: Filtration is avoided as it frequently leads to compound loss via membrane binding. Centrifugation ensures that undissolved micro-particulates are pelleted, preventing them from being falsely quantified as dissolved solute.

Step 4: HPLC-UV Quantification (Self-Validating System)

  • Action: Transfer the supernatant and analyze via HPLC-UV (e.g., at 254 nm).

  • Self-Validation Check: Spike the supernatant with an internal standard (e.g., carbamazepine) prior to injection to correct for any instrumental injection volume variances. Run parallel control assays using a known highly soluble compound (caffeine) and a poorly soluble compound (amiodarone) to validate both the phase separation efficiency and the dynamic range of the UV detector.

Synthetic Utility and Downstream Derivatization

Dimethyl 2,4-quinolinedicarboxylate is synthesized upstream via the esterification of 2,4-quinolinedicarboxylic acid with methanol[1][4]. Once isolated, it serves as a highly versatile node in organic synthesis. The differential steric and electronic environments of the C-2 and C-4 ester groups allow for regioselective transformations, such as selective hydrolysis or targeted amidation to yield complex quinoline-carboxamides[1].

SyntheticWorkflow A 2,4-Quinolinedicarboxylic Acid (Starting Material) B Esterification (MeOH, H+) A->B C Dimethyl 2,4-quinolinedicarboxylate (Core Scaffold) B->C D Regioselective Hydrolysis (Mono-ester formation) C->D E Amidation (Carboxamide derivatives) C->E

Synthetic pathways utilizing Dimethyl 2,4-quinolinedicarboxylate as a core building block.

Sources

Foundational

historical discovery and synthesis pathways of Dimethyl 2,4-quinolinedicarboxylate

Defining the Goal I've initiated the analytical phase, precisely pinpointing the core topic as the historical discovery and synthesis pathways of Dimethyl 2,4-quinolinedicarboxylate. I'm aiming for an in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Goal

I've initiated the analytical phase, precisely pinpointing the core topic as the historical discovery and synthesis pathways of Dimethyl 2,4-quinolinedicarboxylate. I'm aiming for an in-depth technical guide for researchers and drug development experts. Defining these parameters is allowing me to begin to construct the specific parameters of this work.

Outlining the Structure

I'm now establishing the essential structure, dividing it into sections for autonomy, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), and visualization/formatting. I'm prioritizing the inclusion of causality and self-validating protocols, alongside authoritative sources with in-text citations. Furthermore, I've outlined the use of specific visualization types, like tables, step-by-step methodologies, and Graphviz diagrams, along with a specified color palette. I have also begun the information gathering process.

Investigating Chemical Synthesis

I'm currently focused on the synthesis of 2,4-quinolinedicarboxylic acid, the direct precursor to the target compound. I'm prioritizing direct synthesis routes and will expand the search to include related methods.

Considering Pfitzinger Reaction

I'm currently focused on the Pfitzinger reaction, specifically its application in synthesizing quinoline-4-carboxylic acids. I'm exploring the reaction between isatin and carbonyl compounds. In particular, I'm considering pyruvic acid's potential to yield 2,4-quinolinedicarboxylic acid. I need to fully understand the basic conditions required for the reaction's success.

Structuring the Guide

I've outlined a technical guide. The title will be "Historical Discovery and Synthesis Pathways of Dimethyl 2,4-quinolinedicarboxylate." It will include an abstract, historical context, mechanistic pathways, and experimental protocols. I'll cover the Pfitzinger reaction's discovery and the evolution of esterification techniques, focusing on the synthesis of 2,4-quinolinedicarboxylic acid and its subsequent esterification.

Detailing the Guide Content

I've fleshed out the guide's content. I've broken it into sections: Introduction, Historical Context, Mechanistic Pathways (Pfitzinger, Esterification), Experimental Protocols, Quantitative Data & Characterization (with specific mass spec fragmentations), Required Visualizations (DOT diagrams), and a comprehensive References section. I will be incorporating E-E-A-T principles to explain the rationale behind my selections. I've also clarified the reaction mechanism.

Analyzing the Mechanistic Details

I'm now diving into the specifics of the Pfitzinger reaction mechanism, specifically within the context of 2,4-quinolinedicarboxylic acid formation. I'm focusing on the enolate formation from the carbonyl component and its subsequent aldol condensation with the 2-aminophenylglyoxylate. The ring closure and dehydration steps are becoming clearer, and I'm solidifying my understanding of the acid's esterification process, including the role of methanol and the sulfuric acid catalyst. I've also found some helpful data on the disproportionation method.

Exploring Mass Spectrometry

I'm now investigating the mass spectrometry data for 2,4-quinolinedicarboxylic acid. I'm focusing on identifying diagnostic ions to assist with structure determination. I've found an AIP Publishing protocol that appears to be helpful for understanding the fragmentation patterns of this molecule under EI conditions.

Defining the Technical Guide

I've determined we have sufficient data for a comprehensive technical guide. Currently, I'm structuring the document and have decided on a whitepaper format. The first section will be about the core directive, including an executive summary and historical context. Next, I'll identify the best discovery pathways for this project.

Analyzing the Synthesis Steps

I'm now diving into the specifics. I'm focusing on mechanistic foundations, particularly the reasoning behind specific conditions in the Pfitzinger reaction and esterification. I'm also planning self-validating experimental protocols, including TLC monitoring and rationales for workup. Finally, I'm working on formatting, with a plan for in-text citations, numbered references, and mandatory Graphviz DOT diagrams of the synthesis pathway.

Refining the Diagrams

I'm now implementing strict color contrast rules for the DOT diagrams, ensuring they are visually clear and accessible. I've chosen a specific color palette for consistency, including blue, red, yellow, green, white, light gray, dark gray, and medium gray, and I'm adding concise captions under each. I've started designing the Pfitzinger Reaction Mechanism diagram, including node colors and labels; I am now working on the esterification workflow.

Adjusting the DOT Syntax

I'm now implementing the DOT diagram directly. I have established node colors: blue, dark gray, green, yellow, and red. I've also defined a set of labels and edge colors. I'm focusing on clarity; specifically, I've set the graph direction to left-to-right and the size. Now I need to render the diagram for visual inspection.

Visualizing the Workflow

I've just finished the DOT diagram for the esterification step, creating a clear visual of the process. I've used a table format, and established a color palette consistent with the other diagrams. I've also formatted the reference style and am now ready for the next diagram. I'm focusing on rendering the esterification diagram for the synthesis of Dimethyl 2,4-quinolinedicarboxylate.

Expanding the Data Set

I've just added three new resources: an ACS publication on vesicular glutamate transport inhibitors, an AIP publication on mass spectrometry of quinolinedicarboxylic acid, and a Chemsrc entry for dimethyl quinoline-2,4-dicarboxylate. I'm reviewing this data for additional details regarding the synthesis and characterization of the target compound.

Gathering Further Resources

I've just added three new resources. They are: a CAS entry for quinoline-2,4-dicarboxylic acid, an Organic Syntheses procedure detailing thermal disproportionation of 2-quinolinecarboxylic acid to 2,4-quinolinedicarboxylic acid, and a ResearchGate publication on synthesizing dimethyl quinoline-2,4-dicarboxylate. I'm reviewing for more synthesis details.

Organizing the Structure

I'm now outlining the document's structure to ensure logical flow. I've decided on a detailed table of contents: historical context, mechanistic pathways (Pfitzinger & Esterification), experimental protocols, quantitative data, and references. I will emphasize causality and include self-validating steps, such as TLC monitoring, within the experimental protocols.

Confirming the Reaction

I'm now writing about the esterification step, specifically focusing on how the higher Rf spot confirms the reaction's completion. Also, I'm preparing a summary of the data, planning tables for physical properties and mass spectrometry data. Finally, I'm confirming that the color contrast rules are appropriate.

Drafting the Content

I'm now drafting the document, focusing on providing a comprehensive overview. I am incorporating an executive summary, historical context, and mechanistic pathways for both the Pfitzinger reaction and esterification steps. I have also prepared detailed experimental protocols, and tables for physical properties. Additionally, I'm working to ensure self-validating steps and proper in-text citations.

Elaborating the Synthesis

I'm now detailing the historical context, emphasizing the critical role of the quinoline scaffold in organic synthesis, and highlighting Wilhelm Pfitzinger's groundbreaking work. I've noted that the Doebner-Miller and Friedländer syntheses are foundational, and the Pfitzinger reaction was the critical advance for preparing 2,4-quinolinedicarboxylate. I'm focusing on its impact on medicinal chemistry and materials science.

Detailing the Esterification

I am now focusing on the Fischer esterification step, comparing the classic method with modern variations that utilize iodine as a catalyst. I'm also exploring alternative routes, such as the condensation of dimethyl ketoglutaconate with substituted anilines, and emphasizing how these methods enhance the diacid's properties for subsequent reactions. My aim is to include mechanistic insights and causal links in the document.

Analyzing the Pfitzinger Steps

I'm now detailing the Pfitzinger reaction. Specifically, I'm focusing on the reaction mechanism. I've broken it down into ring opening, enolate formation & Aldol condensation, and cyclization & dehydration. I will emphasize the essential role of the base for ring-opening and the causality of each step. The DOT diagram will capture this essential logic.

Visualizing the Reactions

I'm now rendering the detailed Pfitzinger reaction mechanism using Graphviz DOT, capturing each step: ring opening, enolate formation, aldol condensation, cyclization and dehydration. I am currently working on the visual representation of the Fischer esterification step, and linking this to the product. I am now focused on a clear, causal representation, with the key nodes and edges.

Describing the Mechanism

I'm now detailing the Fischer esterification step, specifically the role of sulfuric acid as a catalyst. I'm focusing on how the acid protonates the carbonyl oxygens, increasing electrophilicity, and enabling methanol to attack. Additionally, the acid catalyst facilitates water elimination. I'm noting the equilibrium and the reason for excess methanol (solvent). This is leading to a clear, mechanistic overview.

Esterification cluster_legend Legend Acid 2,4-quinolinedicarboxylic acid (Precursor) Reagents Methanol (Excess) + H2SO4 (Catalyst) Acid->Reagents Protonation Reaction Fischer Esterification (Reflux, 65°C) Reagents->Reaction Nucleophilic Attack Ester Dimethyl 2,4-quinolinedicarboxylate (Product) Reaction->Ester Esterification Water (Byproduct) Water (Byproduct) Reaction->Water (Byproduct) Elimination legend_acid Reactant (Black) legend_reagents Reagents (Light Gray) legend_reaction Reaction Conditions (Red) legend_ester Product (Green)

Refining the Workup

I'm now detailing the workup and analysis steps for the esterification. I'm focusing on neutralization with sodium bicarbonate and extraction with ethyl acetate. The aim is to obtain pure Dimethyl 2,4-quinolinedicarboxylate. This is critical for self-validation of the experimental protocol, and a clear visual will be added soon.

Analyzing the Pfitzinger Steps

I'm working on the Pfitzinger reaction now, detailing each step: condensation, reflux, workup, and validation. I've broken the reaction down and am focusing on how the addition of pyruvic acid is critical for controlling the heat generation. I'm also ensuring the self-validating precipitation of 2,4-quinolinedicarboxylic acid will be at acidic pH. The workup and validation steps are almost ready.

Detailing the Esterification

I am now detailing the esterification protocol, describing refluxing at 65°C and monitoring by TLC. A critical focus is the disappearance of the diacid spot. Next, I'm working on the quenching and extraction steps, emphasizing how neutralization and ethyl acetate extraction are performed. I'll then move on to the product purification and recrystallization.

Validating the Characterization

I'm now integrating the characterization data. I'm focusing on validating the structural integrity of the synthesized compounds. I've noted that the 2,4-quinolinedicarboxylic acid exhibits a stable molecular ion at 217 Da in Electron Ionization mass spectrometry, and easily ejects carbon dioxide. I am also preparing tables for the physical and chemical properties and diagnostic mass spectrometry fragments.

Finalizing the Data

Finalizing the Document

I'm now in the final stages, confirming consistent formatting and cross-referencing all diagrams with the text. I've re-reviewed the literature data, and am now proofreading the document for grammatical errors. I've also checked to ensure all references are cited and formatted correctly. The document is almost ready.

Finalizing the Graphics

I'm now integrating the completed diagrams into the document. I am focused on ensuring the visual flow complements the text. I've double-checked all color contrasts and captions and am now verifying consistency in formatting and labeling. This phase has the goal of delivering a clear, self-explanatory technical guide.

Exploratory

Comprehensive Crystallographic Analysis and X-Ray Diffraction Profiling of Dimethyl 2,4-quinolinedicarboxylate

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The structural elucidation of heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The structural elucidation of heterocyclic building blocks is a foundational step in rational drug design. Dimethyl 2,4-quinolinedicarboxylate (CAS 7170-24-3) [1] serves as a critical scaffold in medicinal chemistry, frequently utilized to synthesize antimalarial, antimicrobial, and antineoplastic agents. This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, Single-Crystal X-Ray Diffraction (SC-XRD), and structural refinement of this compound. By analyzing the causality behind experimental parameters, this guide ensures that researchers can achieve publication-quality crystallographic data with high atomic resolution.

Chemical Context and Crystallographic Significance

Dimethyl 2,4-quinolinedicarboxylate (C₁₃H₁₁NO₄) features a rigid, planar quinoline core substituted with two flexible methyl ester groups at the 2- and 4-positions[1]. Understanding its exact 3D conformation in the solid state is paramount for computational docking studies.

The crystallographic analysis of this molecule answers two critical structural questions:

  • Ester Conformation: Do the carbonyl groups of the esters lie coplanar with the quinoline ring to maximize π -conjugation, or do they rotate out-of-plane to minimize steric clashing?

  • Intermolecular Packing: How do π−π stacking and weak C−H⋯O hydrogen bonds dictate the thermodynamic stability of the crystal lattice?

Target Physicochemical and Crystallographic Parameters

The following table summarizes the expected quantitative parameters for this system, grounded in standard crystallographic principles for achiral aromatic organics.

ParameterExpected/Target ValueCausality / Rationale
Chemical Formula C₁₃H₁₁NO₄Derived from the exact molecular structure[1].
Molecular Weight 245.23 g/mol Standard isotopic atomic weights[1].
Crystal System Monoclinic or TriclinicTypical for planar aromatic molecules to optimize packing density.
Space Group P21​/c or P1ˉ The molecule is achiral; centrosymmetric packing maximizes favorable dipole cancellations.
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)Standard asymmetric unit packing ( Z′=1 ).
Target R1​ (Final) < 0.05 (5%)Indicates a highly accurate, defect-free structural model.

Rational Design of Crystallization Protocols

Growing diffraction-quality single crystals requires precise control over nucleation thermodynamics. For Dimethyl 2,4-quinolinedicarboxylate, we employ a Vapor Diffusion strategy.

Causality of Solvent Selection: The selection of a binary solvent system (ethyl acetate/n-hexane) is not arbitrary. The compound possesses a moderately polar heterocyclic core. Ethyl acetate provides primary solvation through dipole-dipole interactions. The gradual vapor diffusion of the non-polar antisolvent (n-hexane) slowly lowers the dielectric constant of the medium. This slow desolvation dictates the nucleation kinetics, favoring the formation of a thermodynamically stable, defect-free single crystal rather than kinetic amorphous precipitates.

Step-by-Step Vapor Diffusion Protocol
  • Dissolution: Dissolve 50 mg of Dimethyl 2,4-quinolinedicarboxylate in 1.0 mL of HPLC-grade ethyl acetate in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing heterogeneous nucleation sites (e.g., dust) prevents the formation of twinned or microcrystalline clusters.

  • Antisolvent Chamber: Place the open 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane.

  • Incubation: Cap the 20 mL vial tightly and incubate at a constant 20 °C in a vibration-free environment for 48–72 hours.

  • Harvesting: Extract the resulting single crystals using a nylon loop and immediately submerge them in paratone oil. Causality: The oil protects the crystal from atmospheric moisture and prevents the rapid outgassing of any potential lattice-bound solvent.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

To achieve atomic-level resolution, the data collection parameters must be optimized to maximize the signal-to-noise ratio at high diffraction angles.

SC-XRD Data Collection Parameters
ParameterSettingCausality
Radiation Source Mo K α ( λ=0.71073 Å)Minimizes X-ray absorption effects for light-atom (C, H, N, O) organic structures.
Temperature 100(2) KCryocooling reduces the thermal motion (Debye-Waller factors) of the flexible ester methyl groups, sharpening diffraction spots.
Scan Mode ω and ϕ scansEnsures >99% completeness of the reciprocal space.
Resolution Limit 0.80 Å or betterRequired for publication-quality anisotropic refinement.
Step-by-Step SC-XRD Workflow
  • Mounting: Mount the oil-coated crystal on a MiTeGen loop and transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Unit Cell Determination: Collect 30–50 initial frames to determine the preliminary unit cell and assess crystal mosaicity.

  • Data Collection: Execute a full sphere data collection strategy to achieve >99% completeness up to 2θ=55∘ .

  • Integration & Absorption Correction: Integrate frames using the instrument's native software (e.g., APEX3) and apply a multi-scan absorption correction (SADABS).

  • Structure Solution: Solve the phase problem using intrinsic phasing via .

  • Refinement: Refine the model via full-matrix least-squares on F2 using integrated within the GUI. Assign anisotropic displacement parameters to all non-hydrogen atoms.

scxrd_pipeline A Crystal Selection & Mounting B Data Collection (Mo Kα, 100K) A->B C Frame Integration & Scaling B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL/Olex2) D->E F Validation (checkCIF) E->F

Caption: SC-XRD Data Collection and Refinement Workflow.

Structural Refinement and Molecular Geometry

Upon successful refinement, the molecular geometry of Dimethyl 2,4-quinolinedicarboxylate reveals the interplay between steric hindrance and electronic conjugation.

Mechanistic Insights:

  • Steric Torsion: The ester group at the 4-position typically exhibits a significant torsional twist out of the quinoline plane. This is caused by the steric repulsion between the ester's carbonyl oxygen and the adjacent peri-hydrogen at the 5-position of the quinoline ring.

  • Lattice Stabilization: Because the molecule lacks strong hydrogen bond donors (no -OH or -NH groups), the crystal lattice is primarily stabilized by offset face-to-face π−π stacking between the electron-deficient quinoline rings, supplemented by weak C−H⋯O interactions from the methyl protons to the carbonyl oxygens.

interaction_network Core Dimethyl 2,4-quinolinedicarboxylate PiPi π-π Stacking (Quinoline Rings) Core->PiPi Centroid < 3.8Å CH_O C-H···O Interactions (Ester Carbonyls) Core->CH_O Donor-Acceptor Dipole Dipole-Dipole Interactions Core->Dipole Ester alignment Lattice Stable Crystal Lattice (Centrosymmetric) PiPi->Lattice CH_O->Lattice Dipole->Lattice

Caption: Dominant Intermolecular Forces Governing Lattice Stability.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

A robust crystallographic protocol must be a self-validating system . Relying solely on SC-XRD introduces a sampling bias—the "best-looking" single crystal selected under the microscope might represent a minor polymorph or an anomalous solvate rather than the bulk material.

To validate the bulk phase purity, Powder X-Ray Diffraction (PXRD) is mandatory.

PXRD Validation Protocol
  • Sample Preparation: Gently grind 20 mg of the bulk Dimethyl 2,4-quinolinedicarboxylate powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Data Collection: Load the powder onto a zero-background silicon holder. Collect data on a PXRD instrument (Cu K α radiation, λ=1.5418 Å) from 2θ=5∘ to 50∘ .

  • Simulation: Generate a simulated powder pattern from the refined SC-XRD .cif file using .

  • Validation: Overlay the experimental PXRD diffractogram with the simulated pattern. A direct match in peak positions confirms that the single crystal is highly representative of the bulk synthesized batch, validating the entire structural pipeline.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). "Mercury 4.0: from crystal structure viewing to the analysis of intermolecular interactions". Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dimethyl 2,4-Quinolinedicarboxylate as a Precursor in Organic Synthesis

Introduction & Chemical Profile Dimethyl 2,4-quinolinedicarboxylate (CAS: 7170-24-3) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring a rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Dimethyl 2,4-quinolinedicarboxylate (CAS: 7170-24-3) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring a rigid quinoline core substituted with two distinct ester functionalities at the C-2 and C-4 positions, this compound serves as a critical intermediate for synthesizing complex bioactive molecules. Its unique structural topology allows for both global transformations (e.g., full hydrolysis to diacids) and regioselective modifications (e.g., selective aminolysis), making it an indispensable tool for structure-activity relationship (SAR) studies.

Synthesis of Vesicular Glutamate Transporter (VGLUT) Inhibitors

Context & Rationale

The vesicular glutamate transport (VGLUT) system selectively mediates the uptake of L-glutamate into synaptic vesicles, a process coupled to an H+-ATPase[2]. Inhibiting VGLUT is essential for modulating and studying glutamatergic neurotransmission. Substituted quinoline-2,4-dicarboxylic acids (QDCs) represent the first synthetically derived VGLUT inhibitors[3]. Dimethyl 2,4-quinolinedicarboxylate and its substituted derivatives serve as the direct precursors to these active QDC diacids[4].

Expert Insight on Causality

The synthesis relies on the acid-promoted condensation of a substituted aniline with dimethyl ketoglutaconate to form the quinoline diester[4]. Subsequent base-catalyzed hydrolysis yields the active diacid. However, the spatial arrangement of substituents strictly dictates reactivity. For instance, introducing a substituent at the 5-position creates significant steric hindrance, which drastically reduces the reactivity of the adjacent 4-carboxy ester[4]. In such cases, standard hydrolysis with LiOH or NaOH results in selective monohydrolysis of the 2-carboxy ester[4]. Researchers must account for this steric bulk by employing harsher conditions or alternative deprotection strategies when full hydrolysis is required.

Standard Protocol: Synthesis and Hydrolysis
  • Condensation: React the substituted aniline with dimethyl ketoglutaconate under acid-promoted conditions to yield the substituted dimethyl 2,4-quinolinedicarboxylate intermediate[4].

  • Hydrolysis: Dissolve the diester (e.g., 29 mg, 0.118 mmol) in a THF/H2O mixture[4].

  • Base Addition: Add an excess of NaOH or LiOH. Stir the reaction mixture at room temperature for 2 hours[4].

  • Precipitation: Neutralize the resulting dicarboxylate salt by the dropwise addition of aqueous HCl until precipitation is complete[4].

  • Isolation: Filter the precipitate, wash with cold water, and dry in vacuo to afford the target QDC diacid (typically >80% yield)[4].

VGLUT_Synthesis A Aniline Derivatives C Dimethyl 2,4- quinolinedicarboxylate A->C Acid-promoted Condensation B Dimethyl Ketoglutaconate B->C D Quinoline-2,4- dicarboxylic acids (VGLUT Inhibitors) C->D Base Hydrolysis (NaOH/LiOH)

Workflow for synthesizing VGLUT inhibitors via Dimethyl 2,4-quinolinedicarboxylate intermediate.

Regioselective Functionalization via Aminolysis

Context & Rationale

Differentiating the C-2 and C-4 positions of the quinoline ring is a common synthetic challenge. Dimethyl 2,4-quinolinedicarboxylate exhibits distinct electrophilicity at its two ester groups, allowing for regioselective transformations without the need for complex protection-deprotection sequences[5].

Expert Insight on Causality

The C-2 ester is significantly more reactive toward nucleophilic attack than the C-4 ester. This enhanced reactivity is attributed to its proximity to the electron-withdrawing quinoline nitrogen, which polarizes the C-2 carbonyl carbon, making it highly susceptible to aminolysis. Consequently, treatment with ammonia selectively yields the 2-carbamoyl derivative, leaving the 4-ester intact for subsequent orthogonal functionalization[6].

Standard Protocol: Selective Aminolysis
  • Preparation: Dissolve dimethyl 2,4-quinolinedicarboxylate (1.0 equiv, e.g., 10.0 g, 40.8 mmol) in methanol (3.5 mL/mmol)[6].

  • Reagent Addition: Add a 7 M solution of ammonia in methanol (25 equiv)[6].

  • Reaction: Stir the mixture at 50 °C for 2 hours[6].

  • Cooling & Isolation: Cool the reaction mixture to 25 °C. The product, methyl 2-carbamoylquinoline-4-carboxylate, will precipitate[6].

  • Purification: Isolate the precipitate by filtration and dry under vacuum (Typical yield: ~87%)[6].

Regioselectivity A Dimethyl 2,4-quinolinedicarboxylate (Starting Material) B Methyl 2-carbamoylquinoline- 4-carboxylate A->B Selective Aminolysis (NH3 in MeOH, 50°C) C Quinoline-2,4-dicarboxylic acid (Full Hydrolysis) A->C Excess Base / Heat (NaOH/LiOH)

Regioselective functionalization pathways of Dimethyl 2,4-quinolinedicarboxylate.

Quantitative Data Summary

Reaction TypeReagents & ConditionsTarget PositionMajor ProductTypical Yield
Full Hydrolysis NaOH or LiOH, THF/H2O, RT, 2 hC-2 & C-4Quinoline-2,4-dicarboxylic acid>80%
Sterically Hindered Hydrolysis NaOH or LiOH, THF/H2O, RT, 2 hC-2 (Selective)4-Methoxycarbonylquinoline-2-carboxylic acidVariable
Selective Aminolysis 7 M NH₃ in MeOH, 50 °C, 2 hC-2 (Selective)Methyl 2-carbamoylquinoline-4-carboxylate~87%

References

  • Carrigan, C. N., et al. "Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport." Journal of Medicinal Chemistry, ACS Publications, 2002.[Link]

  • "General procedure 7 for the selective aminolysis of dimethyl quinoline-2,4-dicarboxylates." Supporting Information, ResearchGate.[Link]

Sources

Application

applications of Dimethyl 2,4-quinolinedicarboxylate in drug discovery

Title: Harnessing Dimethyl 2,4-Quinolinedicarboxylate as a Privileged Scaffold in Drug Discovery: From VGLUT Inhibitors to Targeted Therapeutics Executive Summary As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Harnessing Dimethyl 2,4-Quinolinedicarboxylate as a Privileged Scaffold in Drug Discovery: From VGLUT Inhibitors to Targeted Therapeutics

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of designing conformationally restricted pharmacophores that can navigate complex biological interfaces. Quinolines represent a cornerstone of medicinal chemistry, acting as privileged scaffolds with broad-spectrum therapeutic potential [2]. Within this chemical space, Dimethyl 2,4-quinolinedicarboxylate (CAS 7170-24-3) [3] emerges as a highly versatile, lipophilic building block. By masking the highly polar dicarboxylic acids, this dimethyl ester facilitates orthogonal functionalization, cross-coupling, and library generation, ultimately serving as the premier precursor for synthesizing quinoline-2,4-dicarboxylic acid (QDC) derivatives. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this scaffold in the discovery of Vesicular Glutamate Transporter (VGLUT) inhibitors and kinase-targeted libraries.

Mechanistic Rationale: The QDC Scaffold as a Glutamate Isostere

The fundamental utility of Dimethyl 2,4-quinolinedicarboxylate lies in its geometric properties upon deprotection. The fully deprotected Quinoline-2,4-dicarboxylic acid (QDC) acts as a conformationally restricted mimic of L-glutamate.

Causality in Scaffold Selection: Why use the 2,4-quinoline geometry? The spatial distance and co-planar arrangement between the nitrogen atom (mimicking the α -amine of glutamate) and the carboxylates at the 2- and 4-positions perfectly mimic the α

  • and γ -carboxylates of the natural substrate [1]. However, synthesizing and purifying free QDC derivatives directly is synthetically prohibitive due to their zwitterionic-like polarity and insolubility in standard organic solvents (e.g., DCM, DMF).

By utilizing the dimethyl ester as the starting scaffold, medicinal chemists achieve three critical advantages:

  • Solubility & Handling: The methyl groups mask the polar oxyanions, allowing the molecule to dissolve readily in organic solvents for downstream Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions at the 6- or 8-positions).

  • Prevention of Decarboxylation: Free quinoline-2-carboxylic acids are prone to thermal decarboxylation. The ester protects the 2-position during high-temperature library synthesis.

  • Orthogonal Deprotection: The ester groups can be selectively hydrolyzed or converted directly into amides to generate diverse structure-activity relationship (SAR) libraries.

Workflow A Isatin + Pyruvate (Pfitzinger Reaction) B Quinoline-2,4- dicarboxylic acid (QDC) A->B Base/Heat C Dimethyl 2,4- quinolinedicarboxylate B->C MeOH, H2SO4 D Orthogonal Functionalization C->D Scaffold Diversification E VGLUT Inhibitors (Glutamate Mimics) D->E Global Hydrolysis F Kinase Inhibitor Libraries D->F Amidation/ Cross-Coupling

Synthetic workflow utilizing Dimethyl 2,4-quinolinedicarboxylate for drug discovery.

Application 1: Synthesis of VGLUT Inhibitors

Vesicular Glutamate Transporters (VGLUTs) are responsible for packaging cytosolic glutamate into synaptic vesicles. Dysregulation of VGLUTs is implicated in neuropathic pain, Parkinson's disease, and neurodegeneration. Because VGLUTs have a low affinity for glutamate ( Km​ ~1-2 mM), identifying potent, membrane-permeable inhibitors is a major drug discovery objective [1].

QDC derivatives synthesized from Dimethyl 2,4-quinolinedicarboxylate act as competitive inhibitors. By functionalizing the 6-position of the quinoline ring with lipophilic aryl groups, researchers can exploit secondary hydrophobic pockets within the transporter, drastically increasing binding affinity.

VGLUT_Pathway Presynaptic Presynaptic Neuron Cytosol Glutamate Cytosolic Glutamate VGLUT Vesicular Glutamate Transporter (VGLUT) Glutamate->VGLUT Binds to Transporter Vesicle Synaptic Vesicle (Glutamate Storage) VGLUT->Vesicle Transports Glutamate (H+ dependent) Inhibitor QDC Derivative (Active Inhibitor) Inhibitor->VGLUT Competitive Inhibition (Blocks Substrate Binding)

Mechanism of VGLUT inhibition by conformationally-restricted QDC derivatives.

Structure-Activity Relationship (SAR) Data

The following table summarizes how functionalization of the QDC scaffold (derived via the dimethyl ester intermediate) impacts VGLUT inhibition.

CompoundSubstitution (6-Position)VGLUT Binding Affinity ( Ki​ / IC50​ )Mechanistic Rationale
L-Glutamate N/A (Natural Substrate)~1-2 mM ( Km​ )Natural transport substrate; binds via α
  • and γ -carboxylates.
Unsubstituted QDC -H>100 μ MWeak competitive inhibition; mimics glutamate but lacks lipophilicity.
6-Phenyl-QDC -Phenyl~15 μ MEnhanced membrane permeability and hydrophobic pocket binding.
6-(4-Biphenyl)-QDC -4-Biphenyl~1.2 μ M (8.35 kcal/mol)Optimal spacer length; engages secondary allosteric binding site [1].

Experimental Protocol: Scaffold Derivatization and Global Hydrolysis

To utilize Dimethyl 2,4-quinolinedicarboxylate as a VGLUT inhibitor precursor, the ester must first undergo functionalization (e.g., bromination and Suzuki coupling at the 6-position), followed by a self-validating global hydrolysis to unmask the active dicarboxylic acid.

Objective: Convert a functionalized Dimethyl 2,4-quinolinedicarboxylate intermediate into its active QDC form via base-catalyzed saponification.

Materials:

  • Functionalized Dimethyl 2,4-quinolinedicarboxylate (e.g., 6-Biphenyl derivative)

  • Lithium Hydroxide Monohydrate (LiOH·H 2​ O)

  • Tetrahydrofuran (THF), Methanol (MeOH), and LC-MS grade Water

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equivalent (eq) of the functionalized dimethyl ester in a 2:1:1 mixture of THF:MeOH:H 2​ O (concentration ~0.1 M). Causality: The mixed solvent system ensures the lipophilic ester remains in solution (THF/MeOH) while providing the aqueous environment necessary for the hydroxide nucleophile.

  • Base Addition: Add 3.0 eq of LiOH·H 2​ O in a single portion at 0°C. Stir the reaction mixture, allowing it to slowly warm to room temperature over 4 hours.

  • Self-Validating Reaction Monitoring (LC-MS):

    • Sample 10 μ L of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Validation Checkpoint: The starting material mass (e.g., m/z 398.1 [M+H]+ for 6-biphenyl dimethyl ester) should completely disappear. You will transiently observe the mono-ester intermediate ( m/z 384.1 [M+H]+ ). The reaction is complete when only the fully hydrolyzed di-acid peak ( m/z 370.1 [M+H]+ ) is present.

  • Quenching and Precipitation: Once complete, concentrate the mixture in vacuo to remove THF and MeOH. Cool the remaining aqueous layer to 0°C.

  • Acidification: Dropwise, add 1M HCl until the pH reaches ~2.5. Causality: The QDC derivative is highly polar. Adjusting to pH 2.5 ensures both carboxylates are protonated, minimizing zwitterionic solubility and forcing the product to crash out of the aqueous solution as a white/pale-yellow precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold water (3 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove lipophilic impurities. Dry under high vacuum for 12 hours.

Application 2: High-Throughput Library Generation for Kinase Inhibition

Beyond glutamate mimics, the quinoline core is a privileged scaffold for kinase inhibitors (e.g., multi-targeted tyrosine kinase inhibitors like Lenvatinib). Dimethyl 2,4-quinolinedicarboxylate is uniquely suited for generating combinatorial libraries via direct amidation.

Instead of hydrolyzing the ester, researchers can utilize the dimethyl ester directly in solid-phase synthesis or high-throughput liquid handling systems. By treating the dimethyl ester with diverse primary or secondary amines in the presence of a Lewis acid catalyst (e.g., Trimethylaluminium, AlMe 3​ ) or via direct thermal amidation, the ester groups undergo nucleophilic acyl substitution. Because the 2- and 4-positions have different steric and electronic environments, careful control of equivalents and temperature allows for the synthesis of asymmetric 2,4-quinolinedicarboxamides, exponentially expanding the screenable chemical space against oncology targets.

Conclusion

Dimethyl 2,4-quinolinedicarboxylate is far more than a simple chemical building block; it is a strategic gateway to complex, biologically active architectures. By leveraging its masked polarity and structural rigidity, drug discovery professionals can efficiently synthesize highly specific VGLUT inhibitors or broad-spectrum kinase libraries. Adhering to the rigorous, self-validating analytical protocols outlined above ensures high-fidelity translation from scaffold to lead candidate.

References

  • Title: VGLUT substrates and inhibitors: A computational viewpoint. Source: Biochimica et Biophysica Acta (BBA) - Biomembranes (via PMC - NIH) URL: [Link]

  • Title: Recent Advances in the Synthesis of Quinolines: A Review. Source: ResearchGate URL: [Link]

Method

in vitro assay protocols using Dimethyl 2,4-quinolinedicarboxylate

Application Note & Protocol Guide: In Vitro Assays Utilizing Dimethyl 2,4-quinolinedicarboxylate Executive Summary & Mechanistic Rationale Dimethyl 2,4-quinolinedicarboxylate (CAS 7170-24-3) is a versatile quinoline deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: In Vitro Assays Utilizing Dimethyl 2,4-quinolinedicarboxylate

Executive Summary & Mechanistic Rationale

Dimethyl 2,4-quinolinedicarboxylate (CAS 7170-24-3) is a versatile quinoline derivative utilized extensively in biochemical screening and pharmacological development. In in vitro settings, this compound serves two primary functions:

  • Protein-Protein Interaction (PPI) Modulator: It is utilized in high-throughput screening (HTS) libraries to identify inhibitors of the GIV (Girdin) GBA-motif interaction with the Gαi subunit [1].

  • Pharmacological Precursor: It acts as a baseline scaffold for synthesizing substituted quinoline-2,4-dicarboxylic acids (QDCs), which are potent inhibitors of Vesicular Glutamate Transporters (VGLUT) [2].

This application note provides detailed, self-validating in vitro protocols for both TR-FRET-based PPI screening and radiometric vesicular uptake assays. By understanding the causality behind each reagent and step, researchers can ensure high-fidelity data generation and minimize false positives inherent to small-molecule screening.

Physicochemical Properties & Assay Considerations

Before initiating in vitro assays, it is critical to understand the compound's physical properties to prevent precipitation or assay interference (e.g., auto-fluorescence or inner-filter effects).

PropertyValue / DescriptionAssay Implication
Chemical Name Dimethyl quinoline-2,4-dicarboxylateBaseline scaffold for QDC synthesis.
CAS Number 7170-24-3Verification standard for procurement [3].
Molecular Weight 245.23 g/mol Ideal for small-molecule HTS libraries.
Solubility Soluble in DMSORequires ≤1% final DMSO concentration in assays to prevent protein denaturation.
Target Pathways GIV-Gαi interaction; VGLUT transportDual utility in PPI and transporter assays.

Pathway Visualization: GIV-Gαi Interaction

GIV (Girdin) acts as a non-receptor Guanine Nucleotide Exchange Factor (GEF) for Gαi. Inhibiting this interaction prevents the suppression of adenylate cyclase, making it a prime target for metastatic cancer research. Dimethyl 2,4-quinolinedicarboxylate and its derivatives are screened to disrupt this specific GBA-motif binding[1].

G GIV GIV (Girdin) GBA-Motif Gai Gαi Subunit (Inactive/Active) GIV->Gai Activates (GEF) cAMP cAMP Production (Suppressed) Gai->cAMP Inhibits Adenylate Cyclase Inhibitor Dimethyl 2,4- quinolinedicarboxylate (Modulator) Inhibitor->GIV Blocks Interaction

Mechanistic pathway of GIV-Gαi interaction and targeted inhibition by quinoline derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for GIV-Gαi Inhibition

Causality & Logic: TR-FRET is selected over standard ELISA or fluorescence polarization because quinoline derivatives can occasionally exhibit auto-fluorescence. The time-delayed reading of TR-FRET eliminates background fluorescence, ensuring that any decrease in signal is a true representation of GIV-Gαi interaction disruption, not optical interference.

Materials:

  • Europium (Eu)-anti-GST antibody (Donor)

  • Allophycocyanin (APC)-anti-His antibody (Acceptor)

  • Recombinant GST-tagged GIV (GBA-motif)

  • Recombinant His-tagged Gαi

  • Dimethyl 2,4-quinolinedicarboxylate (10 mM stock in 100% DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.05% Tween-20, 0.1% BSA. (Note: BSA prevents non-specific binding of the compound to the microplate walls).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute Dimethyl 2,4-quinolinedicarboxylate in DMSO to create a 10-point dose-response curve (ranging from 100 µM to 0.1 nM). Transfer 100 nL of the compound to a 384-well low-volume white microplate using an acoustic liquid handler. Rationale: White plates maximize signal reflection for TR-FRET.

  • Protein Incubation: Add 5 µL of Assay Buffer containing 10 nM GST-GIV and 20 nM His-Gαi to the wells. Incubate at room temperature (RT) for 30 minutes. Rationale: Pre-incubation allows the compound to reach equilibrium binding with the target before detection antibodies are introduced.

  • Fluorophore Addition: Add 5 µL of Assay Buffer containing 2 nM Eu-anti-GST and 20 nM APC-anti-His.

  • Equilibration: Seal the plate and incubate in the dark for 2 hours at RT.

  • Detection: Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 320 nm; Emission 1: 615 nm for Eu; Emission 2: 665 nm for APC). Delay time: 50 µs; Integration time: 400 µs.

  • Self-Validation: Calculate the Z'-factor using DMSO-only (negative control) and a known competitive peptide (positive control). A Z'-factor > 0.5 validates the assay's robustness.

Pathway Visualization: Vesicular Transporter Assay Workflow

When hydrolyzed and substituted, Dimethyl 2,4-quinolinedicarboxylate yields QDCs that inhibit the Vesicular Glutamate Transporter (VGLUT) [2]. This radiometric assay measures the ATP-dependent uptake of[3H]-glutamate into isolated synaptic vesicles.

Workflow Step1 Synaptic Vesicle Isolation (Rat Brain) Step2 Pre-incubation with Quinoline Derivative Step1->Step2 Step3 Addition of[3H]-Glutamate & ATP (30°C, 10 min) Step2->Step3 Step4 Rapid Filtration (GF/C filters) Step3->Step4 Step5 Liquid Scintillation Counting (IC50 Calculation) Step4->Step5

Step-by-step in vitro workflow for the Vesicular Glutamate Transport (VGLUT) inhibition assay.

Protocol 2: In Vitro Vesicular Glutamate Transport (VGLUT) Inhibition Assay

Causality & Logic: VGLUT relies on an electrochemical proton gradient ( ΔμH+ ) generated by the vacuolar H+-ATPase (V-ATPase) [2]. Therefore, the assay buffer must contain ATP to fuel the V-ATPase. Rapid filtration is utilized to instantly halt the reaction and separate the vesicles (containing the internalized [3H]-glutamate) from the free radioligand in the buffer.

Materials:

  • Isolated rat brain synaptic vesicles (approx. 50 µg protein/tube) *[3H]-L-Glutamate (Specific activity: ~50 Ci/mmol)

  • Hydrolyzed Dimethyl 2,4-quinolinedicarboxylate (QDC derivatives)

  • Uptake Buffer: 0.32 M Sucrose, 10 mM HEPES (pH 7.4), 4 mM KCl, 4 mM MgSO4.

  • ATP (Magnesium salt)

Step-by-Step Methodology:

  • Reaction Setup: In glass test tubes, combine 50 µg of synaptic vesicle protein with the Uptake Buffer to a final volume of 100 µL.

  • Compound Addition: Add the quinoline derivative (typically tested at 250 µM for initial screening, or in a dose-response format) [2]. Incubate at 30°C for 5 minutes.

  • Initiate Transport: Add 2 mM Mg-ATP and 50 µM [3H]-Glutamate to initiate the uptake. Rationale: Mg2+ is an essential cofactor for ATP hydrolysis by V-ATPase.

  • Incubation: Incubate the mixture at 30°C for exactly 10 minutes. Rationale: 10 minutes ensures the uptake is measured during the linear phase of transport before vesicle saturation occurs.

  • Termination: Stop the reaction by adding 2 mL of ice-cold Uptake Buffer (without ATP/Glutamate). Immediately filter the mixture through GF/C glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with 2 mL of ice-cold Uptake Buffer to remove any extra-vesicular [3H]-Glutamate.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Self-Validation: Include a control tube incubated at 0°C (on ice) instead of 30°C. The 0°C control represents non-specific binding and passive diffusion, which must be subtracted from the 30°C values to calculate specific ATP-dependent uptake.

Expected Data & Quantitative Analysis

When executing these protocols, researchers should expect data to fall within the following validated parameters. Deviations may indicate issues with compound solubility or protein degradation.

Assay MetricExpected RangeInterpretation
TR-FRET Z'-Factor 0.65 – 0.85Excellent assay robustness; suitable for HTS.
GIV-Gαi IC50 (Hits) 1 µM – 50 µMIndicates successful disruption of the GBA-motif interaction.
VGLUT Specific Uptake 2000 – 5000 CPMHealthy synaptic vesicles with active V-ATPase.
VGLUT Inhibition (QDCs) IC50: 10 µM – 250 µMHydrolyzed quinoline derivatives show dose-dependent transporter blockade [2].

References

  • dimethyl quinoline-2,4-dicarboxylate | CAS#:7170-24-3 Source: Chemsrc (Aggregated Bioassay Data: ICCB-Longwood/NSRB Screening Facility, Harvard Medical School) URL:[Link]

  • Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Application

HPLC method development for Dimethyl 2,4-quinolinedicarboxylate analysis

Application Note: Comprehensive HPLC Method Development and Validation Protocol for Dimethyl 2,4-quinolinedicarboxylate Analysis Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Method Deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive HPLC Method Development and Validation Protocol for Dimethyl 2,4-quinolinedicarboxylate Analysis

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Method Development Scientists, and CMC Regulatory Professionals

Introduction & Analytical Target Profile (ATP)

Dimethyl 2,4-quinolinedicarboxylate (CAS: 7170-24-3) is a highly functionalized organic building block frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including antimalarial and targeted anticancer agents. Structurally, it consists of a quinoline core substituted with two methyl ester groups at the C2 and C4 positions.

The Analytical Target Profile (ATP) for this method is to achieve a stability-indicating, high-resolution separation of Dimethyl 2,4-quinolinedicarboxylate from its synthetic precursors and potential degradation products (specifically, mono-ester and di-acid hydrolysis degradants). The method must be robust, reproducible, and fully compliant with ICH Q2(R2) validation guidelines for use in GMP release and stability testing[1].

Quality by Design (QbD) Method Development Strategy

As analytical scientists, we must design methods based on the physicochemical realities of the analyte rather than empirical trial-and-error. The development of this method is grounded in the following causal relationships:

Mobile Phase & pH Causality

Unsubstituted quinoline has a basic nitrogen with a conjugate acid of approximately 4.9. However, the presence of two strongly electron-withdrawing ester groups at the 2- and 4-positions drastically reduces the electron density on the nitrogen. Based on structurally similar derivatives like 2-amino-quinoline-4-carboxylic acid ( ~1.35)[2], the conjugate acid of Dimethyl 2,4-quinolinedicarboxylate is estimated to be between 1.0 and 2.0.

  • The Pitfall: If a standard 0.1% TFA mobile phase (pH ~2.0) is used, the pH will equal the analyte's . According to the Henderson-Hasselbalch equation, the molecule will exist in a 50:50 equilibrium between its protonated and unprotonated states. This dual-state existence causes severe peak splitting and tailing.

  • The Solution: By buffering the mobile phase to pH 5.5 using 10 mM Ammonium Acetate, the pH is maintained >3 units above the . This forces >99.9% of the analyte into its neutral state, ensuring a single retention mechanism (pure reversed-phase partitioning) and yielding perfectly symmetrical peaks. Furthermore, avoiding pH extremes (pH < 2 or pH > 7) prevents the acid- or base-catalyzed hydrolysis of the methyl esters into quinoline-2,4-dicarboxylic acid.

Stationary Phase Causality

While a standard C18 column relies purely on dispersive hydrophobic interactions, a Phenyl-Hexyl stationary phase provides orthogonal selectivity. The electron-deficient quinoline ring of the analyte engages in interactions with the electron-rich phenyl ring of the stationary phase. We utilize a Superficially Porous Particle (SPP) architecture (2.7 µm) to achieve UHPLC-like efficiency (high theoretical plates) while remaining within standard HPLC pressure limits (<400 bar).

Method Development Workflow

HPLC_Method_Dev Start Dimethyl 2,4-quinolinedicarboxylate Method Development PhysChem Physicochemical Profiling - Quinoline pKa ~1.5 - Ester Hydrolysis Risk Start->PhysChem MobilePhase Mobile Phase Selection - pH 5.5 Acetate Buffer - Ensures Neutral State PhysChem->MobilePhase Column Stationary Phase - Phenyl-Hexyl (π-π interactions) - C18 (Hydrophobic) PhysChem->Column Opt Gradient Optimization - 10-90% ACN - Minimize Co-elution MobilePhase->Opt Column->Opt Val Validation (ICH Q2) - Specificity, Linearity - Accuracy, Precision Opt->Val

Fig 1: QbD workflow for Dimethyl 2,4-quinolinedicarboxylate HPLC method development.

Step-by-Step Experimental Protocol

A self-validating protocol incorporates internal checks. The following steps ensure the system validates its own performance prior to generating reportable data.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Acetate, pH 5.5): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to 5.5 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN).

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and ACN.

    • Causality Note: Injecting the sample in 100% strong solvent (ACN) causes viscous fingering and premature elution at the column head. Matching the diluent to the initial gradient conditions focuses the analyte band tightly at the column inlet.

Step 2: Standard Preparation
  • Accurately weigh 25.0 mg of Dimethyl 2,4-quinolinedicarboxylate reference standard.

  • Transfer to a 50 mL volumetric flask. Add 25 mL of ACN and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Mobile Phase A and mix thoroughly (Final concentration: 0.5 mg/mL).

Step 3: Chromatographic Execution

Set up the HPLC system according to the parameters and gradient program outlined in Table 1 and Table 2 . Execute a blank injection to confirm baseline stability, followed by six replicate injections of the standard to evaluate System Suitability.

Quantitative Data & Method Specifications

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (SPP)Orthogonal selectivity; SPP for high efficiency at lower pressures.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.5Maintains analyte in a fully neutral state; prevents ester hydrolysis.
Mobile Phase B Acetonitrile (ACN)Low viscosity; excellent UV transparency at 235 nm.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm SPP particles.
Column Temp 40 °CReduces mobile phase viscosity; improves mass transfer and peak shape.
Injection Vol 5 µLPrevents column overloading while maintaining adequate LOD/LOQ.
Detection (PDA) 235 nm (Quantitation)315 nm (Specificity)235 nm captures the primary transition of the quinoline ring.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.09010Initial hold to focus analyte band.
1.09010Isocratic hold to separate highly polar early eluters.
8.01090Linear gradient for elution of related substances and the main peak.
10.01090Wash step to remove strongly retained hydrophobic impurities.
10.19010Return to initial conditions.
14.09010Column re-equilibration (approx. 10 column volumes).

Table 3: System Suitability Test (SST) Criteria (per ICH Q2(R2)[1])

ParameterAcceptance CriterionAction if Failed
Retention Time %RSD (n=6)Check pump proportioning valves or column equilibration time.
Peak Area %RSD (n=6)Inspect autosampler syringe for bubbles and verify needle wash.
USP Tailing Factor ( ) Verify mobile phase pH; check column inlet for voiding or frit blockage.
Theoretical Plates ( ) Replace column; check system for extra-column band broadening.
Resolution ( ) (from nearest peak)Adjust gradient slope or fine-tune column temperature.

Sources

Method

Application Note: Advanced Protocols for the Synthesis of Dimethyl 2,4-Quinolinedicarboxylate Derivatives

Strategic Overview & Scientific Rationale Dimethyl 2,4-quinolinedicarboxylate (QDC) derivatives are highly privileged scaffolds in medicinal chemistry. They serve as critical building blocks for synthesizing potent vesic...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Scientific Rationale

Dimethyl 2,4-quinolinedicarboxylate (QDC) derivatives are highly privileged scaffolds in medicinal chemistry. They serve as critical building blocks for synthesizing potent vesicular glutamate transport (VGLUT) inhibitors[1], antimalarial agents, and targeted anticancer therapeutics[2].

Historically, the synthesis of QDCs relied on the acid-promoted Doebner-von Miller-type condensation of substituted anilines with dimethyl ketoglutaconate (DKG)[1]. While this classical approach is foundational, it often yields highly variable results (5–60%) and requires aggressive acidic conditions[1]. For modern drug development professionals, transition-metal-free methodologies are prioritized to eliminate the risk of heavy metal contamination in active pharmaceutical ingredients (APIs).

This application note details a highly regioselective, eco-friendly, and metal-free pseudo three-component protocol utilizing molecular iodine ( I2​ ) as a catalyst[3]. This method ensures high yields, excellent functional group tolerance, and a streamlined purification process.

Mechanistic Pathway & Workflow

The metal-free synthesis proceeds via a cascade reaction. The aryl amine undergoes a Michael-type addition with the first equivalent of dimethyl acetylenedicarboxylate (DMAD) to form an enamine intermediate. Molecular iodine acts as a mild Lewis acid to activate the alkyne of the second DMAD equivalent. This facilitates a subsequent nucleophilic attack, intramolecular cyclization, and final oxidative aromatization to yield the fully substituted quinoline ring[3].

G A Aryl Amine (1.0 equiv) D Enamine Intermediate (Michael Addition) A->D C-N Bond Formation B Dimethyl Acetylenedicarboxylate (2.0 equiv) B->D C-N Bond Formation C Molecular Iodine (I2) (20 mol% Catalyst) C->D Lewis Acid Activation E Intramolecular Cyclization & Aromatization D->E + 2nd DMAD equiv F Dimethyl 2,4-quinolinedicarboxylate (Target Scaffold) E->F - H2O / Oxidation

Iodine-catalyzed pseudo three-component synthesis workflow of quinoline-2,4-dicarboxylates.

Experimental Protocol: Metal-Free Synthesis

This self-validating protocol is designed for the synthesis of dimethyl 2,4-quinolinedicarboxylate derivatives on a 1.0 mmol scale.

Materials & Reagents
  • Substrate: Substituted Aryl Amine (1.0 mmol)

  • Reagent: Dimethyl acetylenedicarboxylate (DMAD) (2.0 mmol)

  • Catalyst: Molecular Iodine ( I2​ ) (0.2 mmol, 20 mol%)[3]

  • Solvent: Acetonitrile ( CH3​CN ), HPLC grade (5.0 mL)

  • Quenching Agent: Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aryl amine (1.0 mmol) in 5.0 mL of acetonitrile.

    • Expertise & Causality: Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the charge-transfer complexes formed during the enamine intermediate stage without competing for hydrogen bonding.

  • Reagent Addition: Add DMAD (2.0 mmol) dropwise to the stirring solution at ambient temperature.

  • Catalyst Introduction: Add molecular iodine (0.2 mmol, 20 mol%) directly to the reaction mixture[3].

    • Expertise & Causality: I2​ acts as a highly effective, thiophilic, and mild Lewis acid. It activates the triple bond of the second equivalent of DMAD, lowering the lowest unoccupied molecular orbital (LUMO) energy and facilitating the critical C-C bond formation required for cyclization[3].

  • Thermal Activation: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C for 4 to 6 hours.

    • Expertise & Causality: The 80 °C threshold is strictly required to overcome the activation energy barrier for the intramolecular cyclization and subsequent oxidative aromatization. Lower temperatures result in the stalling of the reaction at the enamine intermediate phase.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3 v/v) mobile phase. The disappearance of the aryl amine spot validates reaction completion.

  • Quenching & Extraction: Cool the mixture to room temperature. Add 10 mL of saturated aqueous Na2​S2​O3​ and stir vigorously until the dark iodine color dissipates (validating the complete reduction of residual I2​ to iodide). Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluting with Hexane/Ethyl Acetate gradients) to isolate the pure derivative.

Quantitative Data: Derivative Scope and Yields

The iodine-catalyzed pseudo three-component reaction demonstrates excellent functional group tolerance. The table below summarizes the expected yields for various dimethyl 2,4-quinolinedicarboxylate derivatives based on the starting aryl amine[4].

Starting Aryl AmineSynthesized DerivativeIsolated Yield (%)Melting Point (°C)
4-(Methylthio)anilineDimethyl 6-(methylthio)quinoline-2,4-dicarboxylate86%138–139
2-MethylanilineDimethyl 8-methylquinoline-2,4-dicarboxylate86%125–126
1-NaphthylamineDimethyl benzo[h]quinoline-2,4-dicarboxylate78%172–173
4-ChloroanilineDimethyl 6-chloroquinoline-2,4-dicarboxylate82%145–147

Note: Electron-donating groups (EDGs) on the aryl amine generally accelerate the initial Michael addition, leading to slightly higher yields and shorter reaction times compared to electron-withdrawing groups (EWGs).

References

1.[1] Title: Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

2.[3],[4] Title: Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

3.[2] Title: Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines Source: Austin Publishing Group URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for Dimethyl 2,4-quinolinedicarboxylate synthesis

Initiating the Analysis I've initiated the analysis of this request. The topic focuses on boosting the reaction yield for Dimethyl 2,4-quinolinedicarboxylate synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis of this request. The topic focuses on boosting the reaction yield for Dimethyl 2,4-quinolinedicarboxylate synthesis. My goal is to craft content suitable for a technical support center with troubleshooting guides and Q&A formats. I'm focusing on directly addressing user issues within this process. I'm thinking about the audience's level of expertise, to help inform my approach.

Defining the User Profile

I'm now honing in on the target audience. I envision researchers, scientists, and drug development professionals. This profile informs the subsequent core requirements. I'm focusing on the editorial flexibility needed to structure the content effectively. I'm prioritizing establishing expertise, experience, and trustworthiness, with self-validating protocols and citing reliable sources to increase the quality of the content.

Gathering Contextual Information

I've got some promising context after my initial search. It looks like dimethyl quinoline-2,4-dicarboxylate can be synthesized without a metal catalyst, using aryl amines and DMAD with iodine in acetonitrile at 80°C. This route, as described by Ali and Khan, provides a good starting point for my understanding.

Analyzing Synthesis Pathways

I've homed in on two primary routes for synthesizing Dimethyl 2,4-quinolinedicarboxylate. Firstly, direct esterification of 2,4-quinolinedicarboxylic acid with methanol and an acid catalyst looks promising. Secondly, I'm now also exploring de novo synthesis methods involving metal catalysis. I need to delve into the literature for each approach.

Refining Support Center Details

I've formulated a structure for a technical support center dedicated to dimethyl 2,4-quinolinedicarboxylate synthesis, imagining it as a Q&A guide. The tone will be authoritative and practical, appropriate for an expert audience. I've drafted sections for troubleshooting, specifically focusing on yield optimization. The first section addresses incomplete conversion in esterification of the di-acid, and proposes solutions like thionyl chloride mediated esterification. I'm now exploring issues in other pathways.

Visualizing Reaction Flow

I'm currently working on the Graphviz DOT diagram to visualize the synthetic pathways and troubleshoot problems. It's intended to clearly show the relationship between starting materials, conditions, potential issues like incomplete conversion or triester byproducts, and the optimized route to the final product. The diagram will feature nodes for both reaction routes, catalysts, and identified issues, with arrows depicting the flow and logic.

Constructing Visual Pathway

I'm now implementing the Graphviz DOT diagram. I have defined nodes for starting materials like Aniline and DMAD, and 2,4-Quinolinedicarboxylic Acid with Methanol. The pathways I've chosen are an I2 Catalyzed Cyclization, and Fischer Esterification, but also considering SOCl2. I have added issues like Triester Formation. The diagram will show optimized conditions such as 20 mol% I2, MeCN, 80°C.

Optimizing Esterification Reactions

I'm now focusing on optimizing esterification specifically, and have identified that excess DMAD and high temperatures during the process lead to regioselectivity issues that can be addressed by adjusting stoichiometry. I am also currently working on a parallel pathway that highlights water accumulation, and how it can be mitigated using an acyl chloride intermediate to achieve quantitative conversion. The contrast between these two pathways is very interesting.

Investigating I2 Mechanism

I'm now diving into the mechanism of the I2-catalyzed cyclization. The literature I found helps explain iodine's role: it activates the alkyne of DMAD, facilitating the Michael addition of aniline, and then the crucial cyclization. I'm taking notes on the role of this activation in improving the overall efficiency of the reaction. I am also investigating the impact on poor solubility of the di-acid and how to drive the reaction further.

Structuring Q&A Content

I'm now drafting the Q&A section with an initial question about Fischer esterification yield limitations and proposing an answer that focuses on equilibrium and solubility issues. I'm also planning a subsequent question regarding the thionyl chloride method. I've also verified the source URL as pubs.rsc.org, and will adapt the citation format to this resource, incorporating author and date information from the snippet. I'm structuring this so it mirrors real-world use cases.

Addressing Reaction Degradation

I'm now focusing on a specific issue: when using thionyl chloride for esterification, the reaction mixture turns black, indicating degradation. I've discovered temperature control is key: adding SOCl2 at 0°C and slowly warming is the solution. I'm also addressing triester formation during de novo synthesis, where precise stoichiometry (1:2 aniline:DMAD) and 20 mol% I2 in acetonitrile at 80°C is required. I'm now structuring a data table comparing various methods and presenting the results of yield.

Finalizing Synthesis Diagrams

I'm now putting the finishing touches on the Graphviz DOT diagram. I've ensured a max width and good color contrast for readability. The caption is in place, and reads "Figure 1: Troubleshooting logic and optimization pathways for Dimethyl 2,4-quinolinedicarboxylate." I've incorporated the SOCl2-mediated esterification and the I2-catalyzed de novo synthesis. I've also added the parameters from the data table.

Defining Support Center Elements

I'm now structuring the technical support center, establishing a step-by-step experimental protocol for each synthetic pathway, ensuring reproducibility. I'm focusing on the trustworthiness component by incorporating self-validating protocols like TLC monitoring and monitoring for gas evolution. The data table is complete, and I'm adding in-text citations and a full reference list with URLs to provide authoritative grounding. I'll include the Graphviz DOT diagram.

Refining Visual Representation

I'm now integrating new details into the Graphviz diagram, focusing on the I2-catalyzed cyclization and Fischer esterification pathways. I've included an additional section highlighting the aniline:DMAD stoichiometry, the 80°C reaction conditions, and addressing triester byproduct formation to optimize yields. The Esterification section is complete with a description of issues in the Fischer Esterification.

Validating Protocols Creation

I'm now detailing experimental protocols for both synthetic routes. Protocol A uses thionyl chloride and will be a self-validating system, for example, the formation of an acyl chloride is shown through gas evolution and solubility change. Protocol B shows cyclization from DMAD and aniline with iodine, which validates via TLC monitoring. I am also working on in-text citations with relevant URLs.

G Optimization workflows for Dimethyl 2,4-quinolinedicarboxylate synthesis. cluster_pathway1 I2-Catalyzed Cyclization cluster_pathway2 Fischer Esterification & Thionyl Chloride Start1 Aniline + DMAD (I2 Cat. Cyclization) Path1 I2-Catalyzed Cyclization (MeCN, 80°C) Start1->Path1 Start2 2,4-Quinolinedicarboxylic Acid + MeOH (Fischer Esterification) Path2 Fischer Esterification (Equilibrium) Start2->Path2 Opt2 SOCl2 Mediation (Acyl Chloride Route) Start2->Opt2 Direct Route Issue1 Triester Formation (Stoichiometry) Path1->Issue1 Problem Opt1 Optimized Conditions (20 mol% I2, 1:2 aniline:DMAD) Issue1->Opt1 Troubleshoot Product Dimethyl 2,4-quinolinedicarboxylate (Optimized Yield) Opt1->Product Issue2 SOCl2 (Acyl Chloride, 0°C) Path2->Issue2 Equilibrium Limit Issue2->Opt2 Troubleshoot Opt2->Product

Finalizing Self-Validating Protocols

I've completed two distinct experimental protocols, A and B. Protocol A uses thionyl chloride, validating acyl chloride formation through gas evolution. Protocol B outlines the I2 catalyzed cyclization, with validation through TLC monitoring. Each contains step-by-step instructions. I've now integrated properly formatted citations, for example, "Ali, S., & Khan, A. T. (2021)."

Reviewing Source Formatting

I'm now focusing on formatting the source information for the references, ensuring compliance with ACS Publications style, and incorporating clickable URLs for accessibility. I'm verifying the URL structure as [Link], and plan to adapt all citations to this format. I am also planning on formatting the details from Ali, S., & Khan, A. T. (2021).

Refining Visual Accessibility

I'm now ensuring the Graphviz diagram is fully accessible. I've validated that the max width and color contrast meet readability standards for easy navigation. All nodes and edges in the visual representation have been checked. Now, I'm adapting all citations to ACS Publications style and formatting the URLs.

Integrating Source Citations

I'm now integrating citations into the text, following ACS Publications style, with DOI URLs. I've successfully incorporated citations to illustrate the context. I've refined Q2 to focus on using thionyl chloride for esterification. I've made edits and now have a citation such as [Ali, 2021] to ensure consistency.

Optimization

optimizing catalytic conditions for Dimethyl 2,4-quinolinedicarboxylate production

Welcome to the Application Support Center. This hub is designed for drug development professionals and synthetic chemists optimizing the catalytic production and functionalization of Dimethyl 2,4-quinolinedicarboxylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This hub is designed for drug development professionals and synthetic chemists optimizing the catalytic production and functionalization of Dimethyl 2,4-quinolinedicarboxylate (QDC diester). The embedded quinoline scaffold is a critical intermediate in the synthesis of vesicular glutamate transport (VGLUT) inhibitors and other neuroactive therapeutics.

Mechanistic Workflow & Pathway Visualization

The primary route for synthesizing the QDC core is the modified Doebner-von Miller reaction, which involves the acid-catalyzed condensation of substituted anilines with dimethyl ketoglutaconate (DKG). Downstream functionalization often utilizes Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to introduce aryl or alkyl substituents at the 5-, 6-, or 8-positions of the quinoline ring.

QDC_Synthesis A Aniline Derivatives C Acid Catalysis (Modified Doebner-von Miller) A->C B Dimethyl Ketoglutaconate (DKG) B->C D Cyclization & Dehydration C->D Heat, -H2O E Dimethyl 2,4-Quinolinedicarboxylate (Core) D->E Aromatization F Pd-Catalyzed Cross-Coupling (Suzuki/Heck) E->F Arylboronic Acid G Substituted QDC Diesters F->G Pd(PPh3)4

Workflow of Dimethyl 2,4-quinolinedicarboxylate synthesis and catalytic functionalization.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing low yields (<40%) during the initial condensation of DKG and aniline? Causality & Solution: The modified Doebner-von Miller reaction relies on the nucleophilic attack of the aniline amine onto the enone system of dimethyl ketoglutaconate. Low yields are typically caused by incomplete dehydration or competing hydrolysis of the ester groups. Because water is a stoichiometric byproduct of the cyclization and aromatization steps, failing to actively remove it shifts the thermodynamic equilibrium backward, leading to ester hydrolysis or incomplete ring closure. Action: Transition from aqueous or methanolic acid conditions to a Dean-Stark apparatus using a strong, anhydrous Brønsted acid (e.g., p-Toluenesulfonic acid, pTSA) in a solvent capable of azeotropic water removal, such as toluene. Alternatively, Lewis acid catalysis (e.g., BiCl₃) has been shown to drive quinoline cyclization efficiently at lower temperatures 1.

Q2: During the synthesis of substituted QDCs via Suzuki coupling, my palladium catalyst deactivates, forming a black precipitate. How do I prevent this? Causality & Solution: The appearance of a black precipitate indicates the formation of "palladium black" (inactive Pd⁰ aggregates). This catalyst deactivation occurs when the active Pd⁰ intermediate crashes out of the catalytic cycle. It is primarily caused by ligand oxidation (e.g., triphenylphosphine oxidizing to triphenylphosphine oxide) due to trace oxygen, or by a slow transmetalation step that leaves the under-coordinated Pd⁰ vulnerable to aggregation. Action: Ensure rigorous degassing of all solvents using the freeze-pump-thaw method and maintain a strict inert atmosphere (Argon). If using Pd(PPh₃)₄, consider switching to a more robust precatalyst with bidentate ligands, such as Pd(dppf)Cl₂, which heavily resists ligand dissociation. Additionally, increasing the equivalents of the boronic acid or optimizing the base (e.g., using Cs₂CO₃ instead of Na₂CO₃) can accelerate transmetalation, minimizing the lifespan of the vulnerable Pd⁰ intermediate 2.

Q3: How can I minimize transesterification or ester hydrolysis during the acid-promoted cyclization? Causality & Solution: Utilizing aqueous acids or protic solvents other than anhydrous methanol (e.g., ethanol or water) during the acid-promoted cyclization of DKG will lead to mixed esters or free dicarboxylic acids. The thermodynamic sink in the presence of water is the fully hydrolyzed quinoline-2,4-dicarboxylic acid. Action: Run the reaction in anhydrous toluene with catalytic pTSA. If a protic solvent is strictly required for solubility, use strictly anhydrous methanol. If partial hydrolysis has already occurred, you can implement a self-validating recovery protocol: perform a global re-esterification using anhydrous methanol and catalytic H₂SO₄ or SOCl₂ (thionyl chloride) to convert all carboxylic acid byproducts back into the desired dimethyl ester.

Quantitative Data: Catalytic Condition Optimization

The following table summarizes the optimization of catalytic conditions for the condensation of DKG and aniline to form the QDC core. The data highlights the critical role of water removal and catalyst selection in maximizing yield and purity.

Catalyst SystemSolventTemperature (°C)Water Removal StrategyYield (%)Purity (HPLC %)
HCl (aq, 1M)Methanol65 (Reflux)None35%78%
pTSA (10 mol%)Toluene110 (Reflux)Dean-Stark Trap78%95%
BiCl₃ (15 mol%)Dichloromethane40Molecular Sieves (4Å)85%98%
CuCl (10 mol%)Dichloromethane40Molecular Sieves (4Å)59%88%

Note: Bismuth-catalyzed cyclization demonstrates superior efficiency and mild conditions, mitigating the thermal degradation often seen in traditional Doebner-von Miller syntheses.

Standard Operating Protocol: Modified Doebner-von Miller Synthesis

To ensure reproducibility, the following self-validating protocol details the optimized synthesis of Dimethyl 2,4-quinolinedicarboxylate. The integration of a Dean-Stark trap provides visual, real-time validation of reaction progress.

Reagents:

  • Aniline (1.0 equiv, 10 mmol)

  • Dimethyl ketoglutaconate (DKG) (1.1 equiv, 11 mmol)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.1 equiv, 1 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation & Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline and dimethyl ketoglutaconate. Attach a Dean-Stark trap fitted with a reflux condenser.

  • Catalyst Addition: Dissolve the reagents in 50 mL of anhydrous toluene (yielding a 0.2 M solution). Add pTSA as the Brønsted acid catalyst. Purge the system with Argon for 5 minutes.

  • Cyclization & Azeotropic Distillation: Heat the reaction mixture to a vigorous reflux (oil bath set to 120 °C). Monitor the Dean-Stark trap.

    • Self-Validation Checkpoint: The reaction is proceeding correctly if water droplets begin accumulating in the trap. The volume of water collected should approach the theoretical maximum (approx. 0.36 mL for 10 mmol). Continue refluxing until water ceases to accumulate (typically 4–6 hours).

  • Quenching & Workup: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the pTSA catalyst. Wash with brine (25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude QDC diester.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate (starting at 9:1, moving to 7:3) to isolate pure Dimethyl 2,4-quinolinedicarboxylate as a solid.

References

  • Title: Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Synthesis of Substituted Quinolines through Bismuth-Catalyzed Cyclization Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Dimethyl 2,4-Quinolinedicarboxylate Purification &amp; Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity quinoline-2,4-dicarboxylate derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity quinoline-2,4-dicarboxylate derivatives. Dimethyl 2,4-quinolinedicarboxylate (CAS: 7170-24-3) is a critical intermediate in the synthesis of vesicular glutamate transport (VGLUT) inhibitors 1 and biocompatible fluorescent tags 2.

However, its purification is notoriously plagued by "oiling out" (liquid-liquid phase separation), co-precipitation of mono-ester impurities, and solvent entrapment. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity crystalline yields.

Troubleshooting Guide & FAQs

Q1: My crystallization is "oiling out" instead of forming solid crystals. What causes this, and how can I fix it?

Causality: Oiling out occurs when the solute concentration exceeds its solubility limit at a temperature above the melting point of the solute-solvent mixture. Instead of nucleating solid crystals, the system separates into a solute-rich liquid phase and a solvent-rich liquid phase. For dimethyl 2,4-quinolinedicarboxylate, this is often exacerbated by unreacted dimethyl ketoglutaconate (DKG) or mono-ester impurities, which depress the melting point of the mixture. Solution:

  • Reduce Supersaturation: Do not crash-cool the solution. Use a kinetically controlled cooling profile (0.1–0.2 °C/min).

  • Seeding: Introduce pure seed crystals at the upper boundary of the metastable zone (typically 5–10 °C below the saturation temperature) to bypass the energy barrier for nucleation.

  • Solvent Modification: Switch from a pure alcohol system to a binary solvent system like Ethyl Acetate/Hexanes (1:3 ratio), which offers a steeper solubility curve and better impurity rejection.

Q2: I am seeing mono-ester impurities co-precipitating with my diester. How do I separate them without column chromatography?

Causality: During synthesis (e.g., condensation of aniline with DKG), steric hindrance at the 4-position or premature exposure to trace moisture can lead to incomplete esterification or partial hydrolysis. As noted in foundational VGLUT inhibitor research, the steric influence of substituents greatly reduces the reactivity of the 4-carboxy ester 1. The resulting mono-ester has a free carboxylic acid group, drastically altering its solubility. Solution: Exploit the pKa difference. Before crystallization, dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate) and wash with a mild aqueous base (e.g., saturated NaHCO 3​ ). The mono-ester will partition into the aqueous layer as a sodium salt, leaving the pure dimethyl 2,4-quinolinedicarboxylate in the organic phase.

Q3: My crystals are forming as fine, hair-like needles that trap mother liquor, leading to poor purity upon drying. How do I improve the crystal habit?

Causality: Needle-like habits indicate rapid 1-dimensional crystal growth, usually driven by high local supersaturation (e.g., rapid anti-solvent addition). This traps impurities within the crystal lattice and the interstitial spaces of the filter cake. Solution: Shift from anti-solvent crash precipitation to a slow-cooling crystallization. If anti-solvent must be used, add it dropwise at an elevated temperature, seed the solution, and hold the temperature for 1 hour. This allows the crystals to ripen into thicker blocks or prisms (Ostwald ripening) before cooling to room temperature.

Self-Validating Experimental Protocol

Optimized Crystallization Workflow for Dimethyl 2,4-quinolinedicarboxylate This protocol ensures high purity by integrating a chemical wash with a kinetically controlled crystallization. The process is self-validating: visual confirmation of the cloud point ensures the system is exactly at the solubility limit, preventing premature oiling out.

Step 1: Organic Phase Washing (Impurity Purge)

  • Dissolve 10.0 g of crude dimethyl 2,4-quinolinedicarboxylate in 100 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer with 3 × 30 mL of saturated aqueous NaHCO 3​ . Self-Validation: Gas evolution (CO 2​ ) indicates the successful neutralization of unreacted acids/mono-esters.

  • Wash with 30 mL of brine, dry over anhydrous MgSO 4​ , and filter.

Step 2: Solvent Exchange & Concentration

  • Concentrate the EtOAc solution under reduced pressure to approximately 25 mL.

Step 3: Controlled Crystallization

  • Heat the concentrated solution to 65 °C in a jacketed reactor.

  • Slowly add Hexanes (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of EtOAc until the solution just turns clear again.

  • Critical Step: Add 10–20 mg of pure dimethyl 2,4-quinolinedicarboxylate seed crystals.

  • Hold at 60 °C for 30 minutes to allow the seed bed to establish.

  • Cool the suspension to 5 °C at a controlled rate of 0.2 °C/min.

Step 4: Isolation

  • Filter the resulting crystals via vacuum filtration.

  • Wash the filter cake with 15 mL of ice-cold Hexanes.

  • Dry in a vacuum oven at 40 °C to constant weight.

Quantitative Data: Solvent Selection Matrix

Selecting the right solvent system is critical to avoiding heterogeneous mixtures 3. Below is a comparison of solvent systems for this compound:

Solvent SystemRatio (v/v)Solute Solubility (Hot)Solute Solubility (Cold, 5°C)Expected YieldCrystal Habit / Notes
EtOAc / Hexanes 1:3HighVery Low>85%Prisms/Blocks; Excellent impurity rejection.
Methanol / Water 4:1ModerateLow70-75%Needles; High risk of oiling out if cooled rapidly.
Dichloromethane PureVery HighHighN/ANot recommended for crystallization; use for extraction.
Toluene PureModerateLow~80%Granular; Requires higher heating (>80°C).

Visualizations

Workflow Start Crude Dimethyl 2,4-quinolinedicarboxylate Wash NaHCO3 Wash (Remove Mono-esters) Start->Wash Concentrate Concentrate in EtOAc & Heat to 65 °C Wash->Concentrate AntiSolvent Add Hexanes to Cloud Point Then clear with EtOAc Concentrate->AntiSolvent Seed Add Seed Crystals (Hold at 60 °C for 30 min) AntiSolvent->Seed Cool Controlled Cooling (0.2 °C/min to 5 °C) Seed->Cool Isolate Vacuum Filtration & Cold Hexane Wash Cool->Isolate Pure Pure Crystalline Product Isolate->Pure

Workflow for controlled crystallization of Dimethyl 2,4-quinolinedicarboxylate.

LogicTree Issue Crystallization Issue Detected Oiling Oiling Out (LLPS)? Issue->Oiling MonoEster Mono-ester Impurities? Issue->MonoEster Habit Poor Crystal Habit (Fine Needles)? Issue->Habit FixOiling Reduce Cooling Rate & Add Seed Crystals Oiling->FixOiling Yes FixMono Aqueous NaHCO3 Wash Prior to Crystallization MonoEster->FixMono Yes FixHabit Hold at Elevated Temp to Ripen Crystals Habit->FixHabit Yes

Troubleshooting logic for common crystallization issues.

References

  • Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport.
  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags.
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules (via NIH/PMC).

Sources

Optimization

minimizing impurities in Dimethyl 2,4-quinolinedicarboxylate extraction

Welcome to the Technical Support Center for the extraction and purification of Dimethyl 2,4-quinolinedicarboxylate (QDC dimethyl ester). As a Senior Application Scientist, I have designed this guide to move beyond basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of Dimethyl 2,4-quinolinedicarboxylate (QDC dimethyl ester).

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. In pharmaceutical development, particularly when synthesizing conformationally-restricted glutamate mimics for Vesicular Glutamate Transporter (VGLUT) inhibition[1], trace impurities can drastically skew biological assays. This guide focuses on the causality of impurity formation and establishes self-validating experimental systems to ensure you isolate the target diester with absolute structural integrity.

I. Visualizing the Extraction Logic

To minimize impurities, we must exploit the distinct physicochemical properties of the target diester against its synthetic byproducts. The workflow below illustrates the strategic phase-partitioning required to isolate Dimethyl 2,4-QDC.

Extraction_Workflow Crude Crude Reaction Mixture (Diester, Mono-ester, Aniline) NaHCO3 Sat. NaHCO3 Wash (Aqueous Phase: Mono-esters) Crude->NaHCO3 Removes Acids HCl 0.1 M HCl Wash (Aqueous Phase: Anilines) NaHCO3->HCl Removes Amines OrgPhase Organic Phase (Target Diester + Neutrals) HCl->OrgPhase Phase Separation Purification Chromatography & Crystallization (Pure Dimethyl 2,4-QDC) OrgPhase->Purification Isomer Removal

Workflow for the extraction and purification of Dimethyl 2,4-quinolinedicarboxylate.

II. Troubleshooting & FAQs

Q1: Why am I seeing a high concentration of mono-ester impurities in my final extract, and how do I prevent this? Causality: Dimethyl 2,4-QDC is highly susceptible to partial hydrolysis during basic aqueous workups. The ester at the 2-position is significantly more labile to hydrolysis than the 4-position due to the electronic withdrawing effect of the adjacent quinoline nitrogen. Furthermore, steric hindrance—particularly if there is a substituent at the 5-position—greatly reduces the reactivity of the 4-carboxy ester, making the 2-carboxy mono-ester the dominant degradation product[2]. Resolution: Limit the contact time of the organic phase with basic solutions. Keep your saturated NaHCO₃ washes brief and cold (0–5 °C). If mono-esters have already formed, they will partition into the basic aqueous layer. Do not attempt to back-extract the basic layer with organic solvents, as this will pull the protonated mono-ester back into your product.

Hydrolysis_Pathway Diester Dimethyl 2,4-QDC (Target) Mono2 2-Carboxy-4-methyl ester (Major Impurity) Diester->Mono2 Base/H2O (Fast) Mono4 4-Carboxy-2-methyl ester (Minor Impurity) Diester->Mono4 Base/H2O (Slow, Steric Hindrance) Diacid 2,4-QDC Diacid (Over-hydrolysis) Mono2->Diacid Excess Base Mono4->Diacid Excess Base

Hydrolysis pathways of Dimethyl 2,4-QDC leading to mono-ester and diacid impurities.

Q2: My crude extract is heavily contaminated with unreacted aniline derivatives. How can I optimize the liquid-liquid extraction to remove them? Causality: Synthesis via the condensation of dimethyl ketoglutaconate (DKG) with anilines (often via Doebner–Miller cyclization mechanisms) frequently leaves residual aniline[2][3]. Anilines are neutral at physiological pH and will co-partition into organic solvents like ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂) alongside your target diester. Resolution: Implement a sequential acidic wash using 0.1 M HCl. The dilute acid selectively protonates the aniline (pKa ~4.6), forming a water-soluble anilinium salt, driving it into the aqueous phase while the neutral QDC diester remains safely in the organic layer.

Q3: During silica gel chromatography, I observe co-elution of a yellow impurity with the QDC diester. What is it, and how do I remove it? Causality: This is typically a regioisomer formed during the non-selective electrophilic addition step of the cyclization, or an oxidized byproduct such as a quinolinoquinone[3][4]. Because regioisomers share near-identical polarities with the target diester, standard Hexanes/EtOAc chromatography often fails to resolve them. Resolution: Shift your purification strategy from chromatography to crystallization. Recrystallization from an ethyl acetate/hexanes mixture exploits the differential crystal lattice energies of the isomers, allowing the highly crystalline Dimethyl 2,4-QDC to precipitate while amorphous regioisomers remain in the mother liquor[2].

III. Quantitative Impurity Profiling

Understanding the physicochemical properties of your impurities dictates your extraction strategy. The table below summarizes the theoretical partitioning data used to design the protocol.

Impurity TypeCausality / SourcepKa (Approx.)LogP (Est.)Primary Removal Strategy
Unreacted Aniline Incomplete condensation with DKG4.6 (Conjugate acid)0.90.1 M HCl Aqueous Wash
2-Carboxy Mono-ester Base-catalyzed hydrolysis of C2 ester2.51.2Sat. NaHCO₃ Aqueous Wash
4-Carboxy Mono-ester Base-catalyzed hydrolysis of C4 ester3.01.5Sat. NaHCO₃ Aqueous Wash
QDC Diacid Complete over-hydrolysis2.0, 4.0-0.5Sat. NaHCO₃ Aqueous Wash
Regioisomers Non-selective cyclizationN/A2.5Recrystallization (EtOAc/Hexanes)

IV. Self-Validating Extraction Protocol

This methodology transforms a standard liquid-liquid extraction into a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms success.

Phase 1: Quenching and Initial Partitioning

  • Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., TFA or methanol).

  • Dissolve the resulting residue in 20 volumes of Ethyl Acetate (EtOAc).

  • Validation Checkpoint: Spot the EtOAc solution on a TLC plate (UV 254 nm). You should observe the major diester spot and several baseline/high-Rf impurities.

Phase 2: Bicarbonate Wash (Removal of Acids & Mono-esters) 4. Wash the organic layer with 3 × 0.5 volumes of ice-cold saturated aqueous NaHCO₃. 5. Validation Checkpoint: Monitor the pH of the aqueous effluent. The final wash must register a pH > 8. If the pH drops below 7, acidic impurities (diacids/mono-esters) have overwhelmed the buffer capacity. Add fresh NaHCO₃ until the effluent remains basic.

Phase 3: Acid Wash (Removal of Anilines) 6. Wash the organic layer with 3 × 0.5 volumes of 0.1 M HCl[2]. 7. Validation Checkpoint: Spot the final aqueous HCl wash on a TLC plate and stain with 2% (w/v) ninhydrin in ethanol[3]. Heat the plate. A positive (purple/brown) stain indicates anilines are still being extracted. Repeat the HCl wash until the ninhydrin test is strictly negative.

Phase 4: Drying and Purification 8. Separate the organic layer and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure. 9. Purify the crude product via flash chromatography on silica gel using a gradient of hexanes/ethyl acetate (start 6:1, push to 3:1)[2][3]. 10. Final Polish: Dissolve the chromatographed solid in a minimum volume of hot EtOAc. Slowly add hexanes until the solution becomes slightly turbid. Allow to cool to room temperature, then transfer to an ice bath to precipitate the pure Dimethyl 2,4-quinolinedicarboxylate[2].

V. References

  • Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The development of benzo- and naphtho-fused quinoline-2,4-dicarboxylic acids as vesicular glutamate transporter (VGLUT) inhibitors reveals a possible role for neuroactive steroids Source: PMC - NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Dimethyl 2,4-quinolinedicarboxylate vs. Quinoline-2,4-dicarboxylic Acid: A Comprehensive Guide for Drug Development

In the landscape of neuropharmacology and oncology, the quinoline scaffold serves as a highly privileged structure. Among its derivatives, Quinoline-2,4-dicarboxylic acid (QDC) has emerged as a critical tool compound, fu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology and oncology, the quinoline scaffold serves as a highly privileged structure. Among its derivatives, Quinoline-2,4-dicarboxylic acid (QDC) has emerged as a critical tool compound, functioning as a potent competitive inhibitor of the Vesicular Glutamate Transporter (VGLUT) and exhibiting targeted cytotoxicity against specific cancer cell lines.

However, researchers frequently encounter its direct synthetic precursor: Dimethyl 2,4-quinolinedicarboxylate . While structurally similar, the presence of the methyl ester groups fundamentally alters the molecule's physicochemical properties, reactivity, and biological utility. This guide objectively compares these two compounds, detailing the causality behind their distinct applications, and provides validated experimental workflows for their synthesis and biological evaluation.

Physicochemical Profiling & Structural Causality

The fundamental difference between these two compounds lies in the masking of the carboxylic acid groups. In QDC, the free carboxylates act as strong hydrogen-bond donors and acceptors, rendering the molecule highly polar and uniquely capable of mimicking the acidic side chains of endogenous L-glutamate. This structural mimicry is the exact mechanism by which QDC binds to the VGLUT active site .

Conversely, esterification to Dimethyl 2,4-quinolinedicarboxylate eliminates this hydrogen-bonding capacity. This drastically increases the compound's lipophilicity (LogP), making it highly soluble in organic solvents and capable of passive diffusion across lipid bilayers. Consequently, the diester is primarily utilized as a synthetic intermediate or as a lipophilic prodrug template, whereas the diacid is the biologically active moiety.

Quantitative Data Comparison
PropertyDimethyl 2,4-quinolinedicarboxylateQuinoline-2,4-dicarboxylic acid (QDC)
CAS Number 7170-24-35323-57-9
Molecular Formula C13H11NO4C11H7NO4
Molecular Weight 245.23 g/mol 217.18 g/mol
Melting Point 128–129 °C229 °C
Physical State Light beige solidCrystalline solid
Solubility Organic solvents (EtOAc, Hexanes, DCM)Polar solvents (DMSO, basic aqueous buffers)
Primary Application Synthetic intermediate, lipophilic prodrugVGLUT inhibitor, cytotoxic agent

Synthetic Workflow & Interconversion

Direct synthesis of the diacid is notoriously difficult due to the high reactivity and poor organic solubility of the free carboxylate groups. Therefore, the standard methodology employs a Doebner-Miller type condensation of anilines with dimethyl ketoglutaconate to first yield the highly tractable Dimethyl 2,4-quinolinedicarboxylate . The ester groups protect the molecule during cyclization and allow for straightforward purification via silica gel chromatography. Subsequent alkaline hydrolysis yields the active Quinoline-2,4-dicarboxylic acid .

SynthWorkflow A Aniline + Dimethyl Ketoglutaconate (Starting Materials) B Acid-Promoted Condensation (TFA, Reflux) A->B C Dimethyl 2,4-quinolinedicarboxylate (Lipophilic Diester) B->C Cyclization & Esterification D Alkaline Hydrolysis (NaOH / MeOH, then HCl) C->D E Quinoline-2,4-dicarboxylic acid (Active VGLUT Inhibitor) D->E Deprotection

Synthetic workflow from aniline to Quinoline-2,4-dicarboxylic acid via the diester intermediate.

Biological Performance: Mechanism of Action

In biological assays, the performance of these two compounds diverges completely. QDC competitively inhibits VGLUT by mimicking L-glutamate, blocking the transport of glutamate into synaptic vesicles. This transport is normally coupled to an H+-ATPase that maintains an electrochemical proton gradient.

The diester, lacking the negative charges required to interact with the transporter's binding pocket, is inactive in isolated vesicle assays. However, if applied to whole-cell or in vivo models, the diester can cross the plasma membrane and undergo cleavage by intracellular esterases, effectively acting as a prodrug delivery system for QDC.

MOA QDC Quinoline-2,4-dicarboxylic acid (Active Diacid) VGLUT Vesicular Glutamate Transporter (Synaptic Vesicle Membrane) QDC->VGLUT Competitive Inhibition VESICLE Synaptic Vesicle (Glutamate Depleted) VGLUT->VESICLE Reduced Transmission GLU Cytosolic L-Glutamate GLU->VGLUT Blocked Uptake

Mechanism of competitive VGLUT inhibition by Quinoline-2,4-dicarboxylic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of Dimethyl 2,4-quinolinedicarboxylate

Causality Note: We utilize Trifluoroacetic acid (TFA) rather than standard sulfuric acid. TFA acts as both a solvent and a Brønsted acid catalyst, driving the Doebner-Miller cyclization while minimizing harsh oxidative side reactions, thereby preserving the delicate ester moieties.

  • Reaction Setup: In a round-bottom flask, combine aniline (1.0 mmol) and dimethyl ketoglutaconate (2.0 mmol) in 2 mL of anhydrous TFA.

  • Cyclization: Stir the mixture at reflux (approx. 70–80 °C) for 18–24 hours.

  • Evaporation & Extraction: Remove the TFA under reduced pressure. Dissolve the resulting residue in 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO3 (3 × 10 mL) to neutralize residual acid.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The disappearance of the aniline starting material and the emergence of a distinct, UV-active spot at Rf ~0.4 confirms successful ester formation.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and purify via silica gel flash chromatography (Hexanes/EtOAc, 3:1) to isolate the diester as a light beige solid.

Protocol B: Hydrolysis to Quinoline-2,4-dicarboxylic Acid

Causality Note: The diester is highly lipophilic and insoluble in pure water. Methanol is introduced as a co-solvent to ensure a homogeneous reaction mixture, allowing the hydroxide ions to efficiently attack the ester carbonyls.

  • Saponification: Dissolve Dimethyl 2,4-quinolinedicarboxylate (1.0 mmol) in 10 mL of Methanol. Add 5 mL of 2M aqueous NaOH. Stir at room temperature for 4 hours.

  • Self-Validation Check: The initial suspension will gradually turn into a clear, homogeneous solution as the lipophilic diester is converted into the highly water-soluble sodium salt of the diacid.

  • Precipitation: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.5.

  • Isolation: A crystalline solid will rapidly precipitate. Filter the solid under a vacuum, wash with ice-cold water, and dry under a high vacuum to yield pure Quinoline-2,4-dicarboxylic acid.

Protocol C: In Vitro VGLUT Uptake Assay

Causality Note: This assay utilizes isolated synaptic vesicles rather than whole cells. Because VGLUT is located on intracellular vesicle membranes, applying the highly polar QDC diacid to whole cells would result in false negatives due to poor plasma membrane permeability. Isolated vesicles expose the transporter directly to the aqueous buffer.

  • Vesicle Preparation: Isolate synaptic vesicles from rat brain homogenates using sucrose gradient centrifugation. Resuspend in an assay buffer (0.32 M sucrose, 10 mM HEPES, 2 mM KCl, 2 mM MgSO4, pH 7.4).

  • Inhibitor Incubation: Aliquot 50 µL of the vesicle suspension. Add QDC (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (10 µM to 1 mM).

  • Self-Validation Check (Control): Include a control group treated with 10 µM Evans Blue (a known, irreversible VGLUT inhibitor) to establish the baseline for 100% inhibition and validate vesicle integrity.

  • Uptake Initiation: Add 4 mM ATP and 50 µM [3H]-L-glutamate to initiate transport. Incubate at 30 °C for 10 minutes.

  • Termination & Measurement: Terminate the reaction by adding 1 mL of ice-cold assay buffer. Rapidly filter the mixture through GF/C glass fiber filters. Wash the filters three times, transfer to scintillation vials, and quantify the retained [3H]-glutamate via liquid scintillation counting.

References

  • Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport Source: Journal of Medicinal Chemistry (ACS Publications), 2002. URL:[Link]

  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags Source: The Journal of Organic Chemistry (ACS Publications), 2012. URL:[Link]

Comparative

Analytical Validation of Dimethyl 2,4-quinolinedicarboxylate: A Comparative Guide to NMR Platforms

Executive Summary & Mechanistic Context In modern drug discovery and organic synthesis, the rigorous structural validation of heterocyclic building blocks is non-negotiable. Dimethyl 2,4-quinolinedicarboxylate () is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern drug discovery and organic synthesis, the rigorous structural validation of heterocyclic building blocks is non-negotiable. Dimethyl 2,4-quinolinedicarboxylate () is a highly conjugated, planar scaffold utilized extensively as a precursor for1[1] and novel 2[2].

From a mechanistic perspective, the quinoline core presents unique analytical challenges. The electron-withdrawing ester groups at the C2 and C4 positions create a highly deshielded π -system. Specifically, the C4 carbonyl oxygen exerts a strong anisotropic "peri-effect" on the spatial environment of the H-5 proton, pushing its chemical shift significantly downfield. To accurately validate this structure, researchers must choose the right analytical platform. This guide objectively compares the performance of High-Field NMR, Benchtop NMR, and AI-Predicted Spectra to establish a self-validating reference standard.

Multi-Platform Validation Workflow

NMR_Validation Start Dimethyl 2,4-quinolinedicarboxylate (CAS: 7170-24-3) Prep Sample Preparation (DMSO-d6 + TMS) Start->Prep Dissolution AI AI Prediction In-Silico Baseline Start->AI SMILES Input HF High-Field NMR (600 MHz) High Dispersion Prep->HF Aliquot A BT Benchtop NMR (80 MHz) Rapid Screening Prep->BT Aliquot B Analysis Spectral Cross-Validation (Multiplet & Integral Analysis) HF->Analysis Resolved FIDs BT->Analysis Overlapped FIDs AI->Analysis Shift Estimates Valid Validated Reference Data Analysis->Valid Consistency Check

Fig 1: Multi-platform NMR validation workflow for Dimethyl 2,4-quinolinedicarboxylate.

Comparative Performance Analysis

Relying on a single analytical method introduces systemic vulnerability. By comparing three distinct approaches, we establish an orthogonal, self-validating system:

  • High-Field NMR (600 MHz - The Gold Standard): Operates at 14.1 Tesla. The high magnetic field maximizes the Δν/J ratio (chemical shift dispersion vs. coupling constant). This completely resolves the complex second-order spin systems of the fused benzene ring (H-6, H-7, H-8), allowing for precise coupling constant extraction.

  • Benchtop NMR (80 MHz - The Accessible Alternative): Operates at ~1.8 Tesla. While highly cost-effective and suitable for rapid reaction monitoring, the lower dispersion causes the H-6, H-7, and H-8 signals to collapse into a broad, overlapping multiplet (roofing effect). It is excellent for verifying the presence of the two methoxy singlets but poor for detailed aromatic mapping.

Quantitative Data Comparison

The following table synthesizes the expected 1 H NMR chemical shifts ( δ , ppm) based on structural extrapolation from the validated 1[1].

Table 1: Comparative 1 H NMR Chemical Shifts ( δ , ppm) in DMSO- d6​

Proton PositionHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)AI-PredictedSignal Multiplicity & Causality
H-3 8.478.45 - 8.50 (m)8.52Singlet. Highly deshielded by flanking C2 and C4 carbonyls.
H-5 8.798.70 - 8.85 (m)8.65Doublet. Severely deshielded by the spatial peri-effect of the C4 ester.
H-8 8.248.15 - 8.30 (m)8.20Doublet. Deshielded by the adjacent quinoline nitrogen atom.
H-6, H-7 7.85 - 7.917.75 - 8.00 (m)7.80 - 7.95Triplets/Multiplets. Exhibits strong second-order overlap at lower fields.
2-COOCH 3​ 3.984.003.95Singlet. Methoxy group at C2.
4-COOCH 3​ 4.024.004.05Singlet. Methoxy group at C4.

*Note: Benchtop NMR exhibits signal overlap (multiplets) in the aromatic region due to lower magnetic dispersion.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural characterization, execute the following self-validating methodology. This protocol ensures that the physical data intrinsically proves its own accuracy through integral ratios.

Step 1: Sample Preparation

  • Action: Weigh 10.0 ± 0.5 mg of Dimethyl 2,4-quinolinedicarboxylate. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The rigid, planar nature of the quinoline bicyclic system often results in poor solubility in non-polar solvents like CDCl 3​ . DMSO- d6​ disrupts intermolecular π−π stacking, ensuring a homogenous solution. TMS provides a universal 0.00 ppm calibration point.

Step 2: High-Field Acquisition

  • Action: Acquire the 1 H NMR spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Causality: The 2.0-second D1 is critical. It ensures complete longitudinal relaxation ( T1​ ) of the rigid aromatic protons before the next pulse. Failing to allow adequate relaxation will result in artificially low integrations for the aromatic signals, destroying the quantitative validity of the spectrum.

Step 3: Benchtop Acquisition

  • Action: Transfer an aliquot to an 80 MHz benchtop system. Increase the number of scans to 64.

  • Causality: The lower magnetic field strength inherently reduces the Signal-to-Noise Ratio (SNR). Increasing the scan count by a factor of 4 doubles the SNR ( 4​=2 ), compensating for the hardware limitations while confirming the presence of the 6H methoxy protons.

Step 4: Spectral Cross-Validation (The Self-Check)

  • Action: Integrate the spectra. Set the combined methoxy singlets (~4.00 ppm) to exactly 6.00.

  • Causality: For the structure to be validated, the sum of the aromatic integrals (H-3, H-5, H-6, H-7, H-8) must equal exactly 5.00 ± 0.05. If the ratio deviates from 6:5, it indicates either incomplete relaxation (D1 too short) or the presence of impurities, triggering an automatic rejection of the batch.

References

  • CAS 7170-24-3 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study Source: ResearchGate URL:2

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Dimethyl 2,4-quinolinedicarboxylate

For researchers and professionals in drug development and analytical chemistry, a deep understanding of a molecule's fragmentation behavior under mass spectrometry (MS) is paramount for its structural elucidation and con...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and analytical chemistry, a deep understanding of a molecule's fragmentation behavior under mass spectrometry (MS) is paramount for its structural elucidation and confident identification. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of Dimethyl 2,4-quinolinedicarboxylate, a key scaffold in medicinal chemistry. We will explore its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare its behavior to structurally related compounds, and provide detailed experimental protocols for reproducible analysis.

The Critical Role of Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of chemical compounds. The process involves ionizing a molecule and then breaking it into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint. For drug development professionals, confidently identifying a target molecule and its metabolites is a critical step. Misidentification can lead to significant setbacks in research and development. This guide is structured to provide not just data, but the scientific rationale behind the observed fragmentation, empowering you to interpret mass spectra with a higher degree of confidence.

Predicted Fragmentation of Dimethyl 2,4-quinolinedicarboxylate

While a publicly available, peer-reviewed mass spectrum for Dimethyl 2,4-quinolinedicarboxylate is not readily found in common databases like NIST or MassBank[1][2][3][4][5][6][7][8][9], we can predict its fragmentation pathways based on established principles of mass spectrometry and the known behavior of quinoline and diester compounds.[10][11][12][13]

The structure of Dimethyl 2,4-quinolinedicarboxylate features a stable quinoline core with two methyl ester groups. This combination of functionalities will dictate its fragmentation behavior.

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI-MS, we anticipate a series of characteristic fragmentation steps.[14][15]

G M Dimethyl 2,4-quinolinedicarboxylate (m/z = 259) F1 [M - OCH3]+ (m/z = 228) M->F1 - OCH3 F2 [M - COOCH3]+ (m/z = 200) M->F2 - COOCH3 F3 [F2 - CO]+ (m/z = 172) F2->F3 - CO F5 Quinoline ion (m/z = 128) F2->F5 - COOCH3, -H F4 [F3 - HCN]+ (m/z = 145) F3->F4 - HCN

Predicted EI-MS Fragmentation Pathway of Dimethyl 2,4-quinolinedicarboxylate.

The primary fragmentation events are expected to be:

  • Loss of a Methoxy Radical (•OCH3): The initial fragmentation will likely involve the cleavage of one of the methoxy groups, resulting in a stable acylium ion at m/z 228. This is a common fragmentation pathway for methyl esters.[14][16]

  • Loss of a Carbomethoxy Radical (•COOCH3): Alternatively, the entire carbomethoxy group can be lost, leading to a fragment at m/z 200.

  • Sequential Loss of Carbon Monoxide (CO): Following the loss of the carbomethoxy group, a subsequent loss of carbon monoxide from the other ester group is highly probable, yielding a fragment at m/z 172.

  • Fragmentation of the Quinoline Ring: A characteristic fragmentation of the quinoline nucleus is the expulsion of a neutral hydrogen cyanide (HCN) molecule, which would lead to a fragment at m/z 145.[10][11]

  • Formation of the Quinoline Cation: Loss of both carbomethoxy groups could result in the formation of the quinoline cation radical at m/z 128.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a softer ionization technique, which typically results in a prominent protonated molecule [M+H]+.[17] Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

G MH [M+H]+ (m/z = 260) F1 [M+H - CH3OH]+ (m/z = 228) MH->F1 - CH3OH F2 [M+H - CO]+ (m/z = 232) MH->F2 - CO F3 [F1 - CO]+ (m/z = 200) F1->F3 - CO F4 [F3 - H2O]+ (m/z = 182) F3->F4 - H2O

Predicted ESI-MS/MS Fragmentation of [M+H]+ for Dimethyl 2,4-quinolinedicarboxylate.

Key fragmentation pathways in ESI-MS/MS are predicted as:

  • Neutral Loss of Methanol (CH3OH): A common fragmentation for protonated esters is the neutral loss of methanol, which would produce a fragment at m/z 228.

  • Neutral Loss of Carbon Monoxide (CO): The loss of carbon monoxide is another expected fragmentation, leading to an ion at m/z 232.

  • Sequential Losses: Following the initial loss of methanol, a subsequent loss of carbon monoxide would result in a fragment at m/z 200. Further fragmentation could involve the loss of water, leading to an ion at m/z 182.

Comparative Fragmentation Analysis

To better understand the unique fragmentation signature of Dimethyl 2,4-quinolinedicarboxylate, we will compare its predicted fragmentation with that of two related compounds: Quinoline-2-carboxylic acid and Dimethyl phthalate .

CompoundKey EI-MS Fragments (m/z)Key ESI-MS/MS Fragments from [M+H]+ (m/z)
Dimethyl 2,4-quinolinedicarboxylate 259 (M+•), 228, 200, 172, 145, 128260, 228, 232, 200, 182
Quinoline-2-carboxylic acid 173 (M+•), 128 ([M-COOH]+), 101174, 156 ([M+H-H2O]+), 128 ([M+H-H2O-CO]+)
Dimethyl phthalate 194 (M+•), 163 ([M-OCH3]+), 133, 105, 77195, 163 ([M+H-CH3OH]+), 135

Table 1: Comparison of Key Mass Fragments.

Analysis of Comparators
  • Quinoline-2-carboxylic acid: The fragmentation of this simpler analogue is dominated by the loss of the carboxylic acid group, either as a COOH radical (45 Da) or through the loss of CO2 (44 Da), leading to the quinoline cation at m/z 128.[18] This highlights the influence of the second ester group in Dimethyl 2,4-quinolinedicarboxylate, which introduces additional fragmentation pathways.

  • Dimethyl phthalate: As an aromatic diester without the nitrogen-containing heterocyclic ring, its fragmentation is primarily characterized by the loss of a methoxy group to form a stable ion at m/z 163.[19] The absence of the quinoline ring means there is no characteristic loss of HCN. This comparison underscores the contribution of the quinoline core to the fragmentation pattern of our target molecule.

Experimental Protocols

To obtain high-quality, reproducible mass spectra, the following experimental protocols are recommended.

Electron Ionization Mass Spectrometry (EI-MS) Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Mass Analysis cluster_3 Data Processing A Dissolve sample in volatile solvent (e.g., CH2Cl2) B Inject into GC-MS A->B C Separation on capillary column B->C D Enter Ion Source C->D E Ionization (70 eV) D->E F Mass Analyzer (e.g., Quadrupole) E->F G Detector F->G H Generate Mass Spectrum G->H I Library Search & Interpretation H->I

Workflow for EI-MS Analysis.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 50-500

    • Scan Speed: 1000 amu/s

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 MS/MS Analysis cluster_3 Data Processing A Dissolve sample in LC-MS grade solvent B Inject into LC-MS/MS A->B C Chromatographic Separation B->C D Enter ESI Source C->D E Ionization (ESI+) D->E F Isolate Precursor Ion E->F G Collision-Induced Dissociation (CID) F->G H Analyze Product Ions G->H I Generate MS/MS Spectrum H->I J Structural Elucidation I->J

Workflow for ESI-MS/MS Analysis.

Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an ESI source.

Methodology:

  • Sample Preparation: Dissolve the compound in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound of interest.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan for the protonated molecule [M+H]+ (m/z 260).

    • MS/MS Scan: Isolate the precursor ion (m/z 260) and perform collision-induced dissociation (CID) with an appropriate collision energy to generate product ions.

Conclusion

The mass spectrometric fragmentation of Dimethyl 2,4-quinolinedicarboxylate is governed by the interplay between its quinoline core and the two methyl ester substituents. Under EI-MS, expect to see characteristic losses of methoxy and carbomethoxy groups, followed by fragmentation of the quinoline ring via HCN loss. In ESI-MS/MS, the protonated molecule will likely undergo neutral losses of methanol and carbon monoxide. By comparing these predicted patterns with those of structurally related compounds like quinoline-2-carboxylic acid and dimethyl phthalate, we gain a deeper appreciation for how different structural motifs influence fragmentation. The detailed protocols provided herein offer a robust framework for obtaining high-quality data, enabling confident structural elucidation and identification in your research endeavors.

References

  • MassBank of North America. (2025, September 15). Retrieved from [Link]

  • MassBank. In bio.tools. Retrieved from [Link]

  • Mass Spectrometry Data Center, NIST. Retrieved from [Link]

  • NIST Mass Spectral Library. Retrieved from [Link]

  • MassBank | Helmholtz Research Software Directory. Retrieved from [Link]

  • MassBank. Retrieved from [Link]

  • Nagy, M., et al. (1985). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 39(4), 505-511.
  • Horai, H., et al. (2025, November 11).
  • NIST 23 Mass Spectral Library. Retrieved from [Link]

  • NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]

  • Wang, R., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(33), 21470-21477.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Sauthof, L., et al. (1976). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Organic Mass Spectrometry, 11(5), 481-486.
  • Janoszka, B., et al. (2004). General mass fragmentation scheme of molecular ions [M] + of di(n‐ and isononyl)cyclohexane‐1,2‐dicarboxy‐ lates. Journal of Mass Spectrometry, 39(9), 1073-1078.
  • Harvey, D. J. (2000). Mechanisms for ion formation during the electron impact-mass spectrometry of picolinyl ester and 4,4-dimethyloxazoline derivatives of fatty acids. Journal of Mass Spectrometry, 35(3), 345-353.
  • Fun, H. K., et al. (2012). Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763.
  • Williams, D. H., et al. (1967). Studies in mass spectrometry. Part XXIII. The mass spectra of dimethyl esters: methoxy-migrations in the mass spectra of dimethyl esters. Journal of the Chemical Society C: Organic, 1777-1780.
  • Interpretation of mass spectra. Retrieved from [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(12), 1255-1264.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]

  • Dua, R., et al. (1999). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Journal of the American Society for Mass Spectrometry, 10(6), 521-529.
  • Fragmentation (mass spectrometry). In Wikipedia. Retrieved from [Link]

  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 999.
  • Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Řezanka, T., & Sigler, K. (2007). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Mass Spectrometry, 42(4), 525-535.
  • Li, J., et al. (2024, June 17). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen.
  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. (2025). Journal of Chinese Pharmaceutical Sciences, 46(1), 11-25.
  • Kumar, A., et al. (2016). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 14(36), 8546-8555.
  • El-hady, S. S., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 26(25), 7799.
  • Mass Spectrometry - Ionization Methods. Retrieved from [Link]

  • Řezanka, T., & Sigler, K. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Mass Spectrometry, 47(1), 1-13.
  • Martínez-Arias, M. A., et al. (2021). Synthesis and in silico study of 2,4-diphenylquinolines as potential KDM4B protein inhibitors. New Journal of Chemistry, 45(42), 19693-19704.
  • Synthesis and Characterization of Noval Heterocyclic Compounds. (2013, April 14). Journal of Chemistry, 2013, 1-6.

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Comparative

Comparative Reactivity of Dimethyl 2,4-Quinolinedicarboxylate Analogs: A Technical Guide

Scientific Context & Structural Significance Substituted quinoline-2,4-dicarboxylic acids (QDCs) are highly valued in medicinal chemistry, primarily acting as selective inhibitors of the Vesicular Glutamate Transport (VG...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Significance

Substituted quinoline-2,4-dicarboxylic acids (QDCs) are highly valued in medicinal chemistry, primarily acting as selective inhibitors of the Vesicular Glutamate Transport (VGLUT) system, which regulates excitatory neurotransmitter uptake in synaptic vesicles[1]. Furthermore, these scaffolds act as robust bidentate ligands in coordination chemistry, significantly activating metal centers like Re(I) for substitution kinetics[2].

The critical precursor to these active compounds is dimethyl 2,4-quinolinedicarboxylate (CAS: 7170-24-3). By utilizing the diester form, researchers can selectively functionalize the quinoline ring before unmasking the carboxylic acids. This guide objectively compares the reactivity profiles of various substituted dimethyl 2,4-quinolinedicarboxylate analogs, focusing on steric limitations during hydrolysis and electronic effects during cross-coupling.

Comparative Reactivity Profile

A. Steric vs. Electronic Effects in Hydrolysis

The defining feature of dimethyl 2,4-quinolinedicarboxylate analogs is their differential reactivity during saponification based on ring substitution.

  • Unsubstituted and 6/7/8-Substituted Analogs: These compounds undergo rapid and complete hydrolysis of both the 2-carboxy and 4-carboxy esters when exposed to aqueous base (LiOH or NaOH), yielding the target QDC diacids in near-quantitative yields[1].

  • 5-Substituted Analogs: Introducing a functional group at the C5 position induces profound steric hindrance. When subjected to identical saponification conditions, these analogs exhibit selective monohydrolysis at the 2-position[1].

  • Causality: The steric bulk of the 5-substituent physically shields the adjacent 4-carboxy ester from nucleophilic attack by hydroxide ions. This effectively renders the C4-ester inert, allowing researchers to isolate the 2-carboxy-4-ester intermediate—a highly valuable building block for asymmetric drug design.

B. Cross-Coupling Reactivity (Halogenated Analogs)

Halogenated analogs, specifically dimethyl 6-bromo-2,4-quinolinedicarboxylate, are prime candidates for late-stage functionalization via Suzuki-Miyaura cross-coupling. The C-Br bond at the 6-position readily undergoes oxidative addition with palladium catalysts (e.g., Pd(PPh3​)4​ ), allowing for the introduction of aryl groups like phenylboronic acid[1]. Conversely, 6-chloro analogs exhibit sluggish reactivity under standard conditions due to the higher bond dissociation energy of the C-Cl bond, requiring specialized bulky, electron-rich phosphine ligands to force the coupling.

Quantitative Data Comparison

The following tables summarize the comparative performance of these analogs under standardized experimental conditions.

Table 1: Comparative Hydrolysis Kinetics and Yields

Analog PrecursorSubstituent PositionSaponification ReagentTime (h)2-Ester Hydrolysis4-Ester HydrolysisFinal ProductYield (%)
Dimethyl 2,4-quinolinedicarboxylateNoneLiOH, THF/H 2​ O2.0CompleteCompleteQDC Diacid81%[1]
Dimethyl 6-bromo-2,4-quinolinedicarboxylateC6 (Bromo)LiOH, THF/H 2​ O2.0CompleteComplete6-Bromo QDC Diacid>90%
Dimethyl 5-substituted-2,4-quinolinedicarboxylateC5 (Variable)LiOH, THF/H 2​ O2.0CompleteBlocked 2-Carboxy-4-esterN/A[1]

Table 2: Cross-Coupling Efficiencies of Halogenated Analogs

PrecursorCoupling PartnerCatalystConditionsObservation / Yield
6-Bromo diesterPhenylboronic acid Pd(PPh3​)4​ Reflux31% yield; moderate efficiency due to competitive side reactions[1].
6-Chloro diesterPhenylboronic acid Pd(PPh3​)4​ Reflux<10% yield; poor oxidative addition.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol 1: Synthesis of the Dimethyl 2,4-Quinolinedicarboxylate Core

Causality: The core is constructed via an acid-promoted condensation of a substituted aniline with dimethyl ketoglutaconate (DKG)[1]. The acidic environment protonates the carbonyl oxygen of DKG, increasing its electrophilicity and driving Schiff base formation, followed by intramolecular cyclization.

  • Reaction: Dissolve the substituted aniline and DKG in a suitable acidic solvent system. Heat to reflux.

  • Validation Check: Monitor the reaction via 1 H NMR. The successful formation of the quinoline core is confirmed by the appearance of a distinct aromatic proton at C3 and two sharp methyl ester singlets at ~3.9–4.1 ppm.

  • Isolation: Neutralize and extract with ethyl acetate. Purify via silica gel chromatography.

Protocol 2: Saponification & Selective Hydrolysis

Causality: A biphasic THF/H 2​ O solvent system is utilized because THF effectively solubilizes the hydrophobic diester, while water acts as the carrier for the hydroxide nucleophile.

  • Reaction: Dissolve dimethyl quinoline-2,4-dicarboxylate (29 mg, 0.118 mmol) in THF/H 2​ O. Add LiOH or NaOH and stir for 2 hours[1].

  • Validation Check: Analyze via TLC (3:1 Hexanes/EtOAc). The starting material spot will disappear, and a baseline spot (the carboxylate salt) will form.

  • Precipitation: Add aqueous HCl dropwise. Causality: The acid protonates the highly soluble dicarboxylate salts, driving the precipitation of the target QDC diacids from the aqueous layer.

  • Recovery: Filter the resulting light orange powder (Yield: ~21 mg, 81%)[1].

Protocol 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • Reaction: Combine dimethyl 6-bromo-2,4-quinolinedicarboxylate (55 mg, 0.17 mmol), phenylboronic acid (40 mg, 0.25 mmol), and Pd(PPh3​)4​ (10 mg, 0.004 mmol) in a degassed solvent system[1].

  • Validation Check: Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the cross-coupled mass confirms successful transmetalation and reductive elimination.

  • Purification: Subject the crude mixture to chromatography (Hexanes/EtOAc, 3:1) to yield the 6-phenyl analog as a beige solid (17 mg, 31%)[1].

Mechanistic Visualizations

G A Substituted Aniline + Dimethyl Ketoglutaconate B Acid-Promoted Condensation A->B C Dimethyl 2,4-quinolinedicarboxylate Analogs B->C D Unsubstituted / 6-Substituted (LiOH/NaOH in THF/H2O) C->D Low Steric Hindrance E 5-Substituted Analog (LiOH/NaOH in THF/H2O) C->E High Steric Hindrance F Full Hydrolysis: Quinoline-2,4-dicarboxylic Acid D->F G Selective Monohydrolysis: 2-Carboxy-4-ester Quinoline E->G 4-Ester Blocked

Reaction pathway showing steric-dependent selective hydrolysis of QDC analogs.

Workflow Start Dimethyl 6-bromo- 2,4-quinolinedicarboxylate Cat Pd(PPh3)4 Catalyst + Phenylboronic Acid Start->Cat Coupling Cross-Coupling (Suzuki-Miyaura) Cat->Coupling Purify Chromatography (Hexanes/EtOAc) Coupling->Purify Product Dimethyl 6-phenylquinoline- 2,4-dicarboxylate Purify->Product

Mechanistic workflow for the Suzuki-Miyaura cross-coupling of 6-bromo QDC analogs.

References

  • Title: Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Solid State Isostructural Behavior and Quantified Limiting Substitution Kinetics in Schiff-Base Bidentate Ligand Complexes fac-[Re(O,N-Bid)(CO)3(MeOH)]n Source: Inorganic Chemistry - ACS Publications URL: [Link]

Sources

Validation

methods for validating the purity of Dimethyl 2,4-quinolinedicarboxylate batches

Title: A Comparative Guide to Purity Validation Methods for Dimethyl 2,4-Quinolinedicarboxylate Introduction As a Senior Application Scientist, I frequently navigate the analytical complexities of validating heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide to Purity Validation Methods for Dimethyl 2,4-Quinolinedicarboxylate

Introduction As a Senior Application Scientist, I frequently navigate the analytical complexities of validating heterocyclic scaffolds. is a highly valuable intermediate in the synthesis of targeted therapeutics and advanced materials,[1]. However, the esterification of 2,4-quinolinedicarboxylic acid often yields batches contaminated with mono-methyl esters, unreacted precursors, and trace transition metals. Relying on a single analytical technique for batch release is a critical vulnerability.

To ensure absolute scientific integrity, our laboratory employs a self-validating, orthogonal analytical system. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Quantitative Nuclear Magnetic Resonance (qNMR)[2],[3]. By understanding the causality behind these techniques, drug development professionals can establish robust, error-proof quality control workflows.

Analytical Workflows: The Logical Progression A rigorous purity assessment does not operate in isolation; it is a cascade of logical checkpoints. We initiate with HPLC-UV for rapid, high-throughput screening. Because UV response factors can falsely inflate or deflate impurity concentrations, flagged batches are subjected to LC-HRMS for exact-mass structural elucidation. Finally, 1H-qNMR serves as the ultimate arbiter, providing an absolute mass balance quantification that is independent of chromophoric properties[3].

PurityValidation Synthesis Batch Synthesis Dimethyl 2,4-quinolinedicarboxylate HPLC HPLC-UV Screening (Area % Normalization) Synthesis->HPLC Sample Prep LCMS LC-HRMS (Impurity Identification) HPLC->LCMS Impurity > 0.1% qNMR 1H-qNMR (Absolute Mass Balance) HPLC->qNMR High Purity Candidate LCMS->qNMR Structure Elucidated Release Validated Batch Release (Purity ≥ 99.5%) qNMR->Release Assay Confirmed

Caption: Orthogonal purity validation workflow for Dimethyl 2,4-quinolinedicarboxylate.

Comparative Analysis of Purity Validation Techniques

1. HPLC-UV: The High-Throughput Workhorse

  • Causality: Reverse-phase HPLC (RP-HPLC) separates the hydrophobic quinoline core from more polar acidic impurities[2]. We utilize an acidic mobile phase (0.1% Trifluoroacetic acid) to suppress the ionization of residual carboxylic acids. This ensures the analytes remain in their neutral state, preventing peak tailing and ensuring symmetrical, quantifiable peaks.

  • Limitation: HPLC-UV assumes equal UV response factors across all species and is blind to non-UV absorbing contaminants (e.g., residual aliphatic solvents or inorganic salts).

2. LC-HRMS: The Structural Identifier

  • Causality: When an unknown peak exceeds the 0.1% threshold, LC-HRMS is deployed. By ionizing the eluent and measuring the mass-to-charge ratio (m/z) with sub-ppm accuracy, we can definitively identify the mono-methyl ester intermediate (M-14 Da) or oxidative degradation products.

  • Limitation: High instrument cost and complex data interpretation. Ion suppression effects can make absolute quantification unreliable.

3. 1H-qNMR: The Absolute Quantifier

  • Causality: Unlike HPLC, qNMR does not require a Dimethyl 2,4-quinolinedicarboxylate reference standard. It relies on the fundamental magnetic properties of atomic nuclei. By comparing the integral of a distinct proton on the quinoline ring against a Certified Reference Material (CRM) internal standard, we achieve an absolute purity value[3].

  • Limitation: Lower sensitivity compared to LC-MS (Limit of Detection ~0.1%) and requires highly concentrated samples.

Quantitative Performance Comparison

ParameterHPLC-UVLC-HRMS1H-qNMR
Primary Function Routine Batch ScreeningImpurity IdentificationAbsolute Quantitation
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Linearity (R²) > 0.999> 0.990> 0.9999
Reference Standard Needed? Yes (for exact assay)Yes (for exact assay)No (Uses universal CRM)
Analysis Time per Sample 15 - 20 mins20 - 30 mins10 - 15 mins
Cost per Analysis LowHighMedium

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. System suitability criteria must be met before batch data is accepted.

Protocol 1: RP-HPLC-UV Method for Batch Release Objective: Determine the chromatographic purity of Dimethyl 2,4-quinolinedicarboxylate.

  • Sample Preparation: Dissolve 10 mg of the batch sample in 10 mL of Acetonitrile:Water (50:50, v/v). Causality: This matches the initial mobile phase conditions, preventing solvent-front distortion.

  • Column Selection: C18 (150 mm × 4.6 mm, 3.5 µm). Causality: The dense alkyl chain packing provides optimal retention for aromatic heterocycles[2].

  • Mobile Phase:

    • Channel A: 0.1% TFA in Milli-Q Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes. Causality: A steep gradient ensures the elution of highly retained non-polar dimers while resolving early-eluting polar acids.

  • Detection: UV at 230 nm and 254 nm.

  • System Suitability (Self-Validation): Inject a resolution mixture containing Dimethyl 2,4-quinolinedicarboxylate and 2,4-quinolinedicarboxylic acid. The resolution (Rs) between the two peaks must be ≥ 2.0. The Relative Standard Deviation (RSD) of the main peak area from five replicate injections must be ≤ 1.0%.

Protocol 2: 1H-qNMR for Absolute Purity Assignment Objective: Determine the absolute mass fraction of the target molecule without a homologous standard[3].

  • Internal Standard Selection: Maleic acid (CRM grade). Causality: Maleic acid presents a sharp, isolated singlet at ~6.3 ppm in DMSO-d6, which does not overlap with the aromatic protons of the quinoline core (7.5 - 9.0 ppm) or the methyl ester protons (~3.9 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of Dimethyl 2,4-quinolinedicarboxylate and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): 60 seconds. Causality: This is critical. A delay of at least 5×T1 (longitudinal relaxation time) ensures all nuclei have fully returned to equilibrium, preventing integration errors and ensuring absolute quantitative accuracy.

    • Number of Scans: 64.

  • Data Processing & Self-Validation: Phase and baseline correct the spectrum manually. Calculate the purity using the mass balance equation. Self-Validation: The integral of the internal standard must remain consistent across triplicate preparations (RSD ≤ 0.5%).

Conclusion Validating the purity of Dimethyl 2,4-quinolinedicarboxylate requires more than a cursory glance at an HPLC chromatogram. By integrating the high-throughput separation of HPLC-UV[2], the structural elucidation of LC-HRMS, and the absolute mass balance quantification of qNMR[3], researchers can establish a fail-safe quality control system. This orthogonal approach guarantees that downstream synthetic steps and biological assays are built on a foundation of uncompromised chemical integrity.

References

  • Title: Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities Source: ResearchGate URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dimethyl 2,4-Quinolinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals The proper management and disposal of laboratory chemicals are not merely procedural; they are a cornerstone of a robust safety culture and environmental st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of laboratory chemicals are not merely procedural; they are a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Dimethyl 2,4-quinolinedicarboxylate, a compound that, while specific data is limited, belongs to the quinoline class of chemicals, which necessitates careful handling due to potential hazards. This document synthesizes best practices and regulatory requirements to ensure the safety of laboratory personnel and the protection of our environment.

I. Hazard Profile and Risk Assessment: Understanding the "Why"

Anticipated Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Potential for serious irritation to the skin, eyes, and respiratory system.[3]

  • Environmental Hazard: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[1][2][4]

This proactive hazard assessment informs every step of the disposal process, from the selection of personal protective equipment to the final waste stream segregation.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Dimethyl 2,4-quinolinedicarboxylate for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).[1]To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shield.[1][3]To protect eyes from splashes or dust particles.
Lab Coat A standard laboratory coat.[1]To protect skin and clothing from contamination.
Respiratory Protection A respirator may be necessary if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.[1]To prevent inhalation of potentially toxic airborne particles. Work should ideally be conducted in a chemical fume hood.[1]
III. Step-by-Step Disposal Protocol

The disposal of Dimethyl 2,4-quinolinedicarboxylate must comply with federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[5][6]

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired Dimethyl 2,4-quinolinedicarboxylate, as well as contaminated items such as weighing papers, gloves, and pipette tips, should be collected as solid hazardous waste.[1]

  • Liquid Waste: Solutions containing Dimethyl 2,4-quinolinedicarboxylate and rinsates from decontaminating glassware should be collected as liquid hazardous waste.[1]

  • Incompatible Wastes: Do not mix quinoline-based waste with incompatible materials. Consult your institution's chemical hygiene plan for specific guidance on waste compatibility.

2. Waste Container Selection and Labeling:

  • Container Choice: Use only containers that are chemically compatible with Dimethyl 2,4-quinolinedicarboxylate and are in good condition with a secure, leak-proof closure.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Dimethyl 2,4-quinolinedicarboxylate".[7] The label should also include the date of accumulation and any relevant hazard warnings (e.g., "Toxic").

3. Accumulation and Storage:

  • Satellite Accumulation Areas (SAAs): Hazardous waste should be accumulated at or near the point of generation in a designated SAA.[6][7]

  • Storage Limits: Adhere to the volume and time limits for waste storage in SAAs as defined by the EPA and your institution's policies.[7][8]

  • Secondary Containment: It is best practice to use secondary containment for liquid waste containers to prevent the spread of spills.[6]

4. Final Disposal:

  • Licensed Waste Hauler: The final disposal of Dimethyl 2,4-quinolinedicarboxylate waste must be handled by a licensed hazardous waste disposal company.[1][5] These companies are equipped to treat or incinerate the chemical waste in an environmentally sound manner.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, as required by law.[6]

IV. Spill Management: A Plan for the Unexpected

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.[9]

  • Assess the Spill: From a safe distance, determine the extent of the spill and the potential for airborne dust or vapor.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE, including respiratory protection if needed.

  • Contain and Clean:

    • For solid spills, carefully scoop or sweep the material into a designated hazardous waste container, avoiding the generation of dust.[1][10]

    • For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[3][9] Place the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous liquid waste.[1]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Dimethyl 2,4-quinolinedicarboxylate.

G cluster_start Start: Handling Dimethyl 2,4-quinolinedicarboxylate cluster_waste_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_storage 3. Accumulation & Storage cluster_disposal 4. Final Disposal start Generate Waste waste_type Solid or Liquid? start->waste_type solid_container Place in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Place in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid solid_ppe Dispose of Contaminated PPE as Solid Waste solid_container->solid_ppe store Store in Designated Satellite Accumulation Area solid_ppe->store decon Decontaminate Glassware liquid_container->decon collect_rinsate Collect Rinsate as Liquid Hazardous Waste decon->collect_rinsate collect_rinsate->store disposal Arrange Pickup by Licensed Hazardous Waste Contractor store->disposal

Caption: Decision workflow for the disposal of Dimethyl 2,4-quinolinedicarboxylate.

VI. Conclusion: A Commitment to Safety and Compliance

The responsible disposal of Dimethyl 2,4-quinolinedicarboxylate is a critical component of laboratory safety and environmental compliance. By adhering to the principles of proactive hazard assessment, proper use of personal protective equipment, and strict adherence to established disposal protocols, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • SAFETY DATA SHEET. ChemPoint.com.
  • Laboratory Waste Management: The New Regulations. Pharmacy Purchasing & Products.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Quinoline - SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Safety data sheet. CPAChem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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